Product packaging for Iodoethane-2,2,2-d3(Cat. No.:CAS No. 7439-87-4)

Iodoethane-2,2,2-d3

Cat. No.: B032736
CAS No.: 7439-87-4
M. Wt: 158.98 g/mol
InChI Key: HVTICUPFWKNHNG-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iodoethane-2,2,2-d3 is a high-purity, deuterium-labeled alkylating agent essential for advanced chemical and biochemical research. Its core value lies in the three deuterium atoms on the methyl group, which replace protons, making it an indispensable tool for isotope labeling studies and reaction mechanism elucidation. Researchers primarily utilize this compound as an ethyl-d3 transfer reagent in synthetic organic chemistry to introduce a non-radioactive, isotopically heavy ethyl group into target molecules, such as pharmaceuticals and their metabolites, for tracing and metabolic stability studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5I B032736 Iodoethane-2,2,2-d3 CAS No. 7439-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trideuterio-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452044
Record name Ethyl-2,2,2-d3 iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-87-4
Record name Ethane-1,1,1-d3, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7439-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl-2,2,2-d3 iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7439-87-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of Iodoethane-2,2,2-d3 from Deuterated Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Iodoethane-2,2,2-d3 (CD₃CH₂I), an isotopically labeled ethylating agent valuable in mechanistic studies, metabolic tracking, and as a building block in the synthesis of complex deuterated molecules for pharmaceutical research. The primary synthetic route detailed herein involves the reaction of Ethanol-2,2,2-d3 with iodine in the presence of red phosphorus.

Synthesis Overview and Mechanism

The overall process can be described in two main stages:

  • Formation of Phosphorus Triiodide : Red phosphorus reacts with elemental iodine to form phosphorus triiodide.

    • 2P(s) + 3I₂(s) → 2PI₃(s)[1]

  • Nucleophilic Substitution : The deuterated ethanol (CD₃CH₂OH) then reacts with the freshly formed PI₃. The hydroxyl group is a poor leaving group, but it is converted into a good leaving group upon reaction with PI₃. A subsequent SN2 reaction with an iodide ion yields the final product, this compound, and phosphorous acid (H₃PO₃).

    • 3CD₃CH₂OH(l) + PI₃(s) → 3CD₃CH₂I(l) + H₃PO₃(aq)[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from standard procedures for the synthesis of iodoethane from ethanol.[1][2] Researchers should conduct their own risk assessment before proceeding.

2.1 Materials and Equipment

  • Reagents :

    • Ethanol-2,2,2-d3 (CD₃CH₂OH)

    • Red Phosphorus (P)

    • Iodine (I₂), powdered

    • 5% Sodium Hydroxide (NaOH) solution

    • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

    • Deionized Water

  • Equipment :

    • 250 mL Round-bottom flask

    • Reflux condenser

    • Heating mantle or water bath

    • Distillation apparatus (still head, condenser, receiving flask)

    • Separating funnel

    • Conical flask

    • Filter funnel and filter paper

2.2 Procedure

  • Reaction Setup : In a 250 mL round-bottom flask, place 2.5 g of red phosphorus and 25 cm³ of Ethanol-2,2,2-d3.[1] Fit the flask with a reflux condenser.

  • Addition of Iodine : Weigh out 25 g of finely powdered iodine. Add the iodine to the flask in small portions (approx. 3-4 g at a time) down the condenser, waiting about two minutes between additions.[1] The reaction is exothermic and adding the iodine in portions is critical to maintain control.[1] The flask may require occasional cooling in a water bath if the reaction becomes too vigorous.

  • Reflux : Once all the iodine has been added, allow the mixture to stand for 10-15 minutes until the initial reaction subsides.[1] Then, gently heat the mixture under reflux using a water bath for approximately one hour, or until the brown color of iodine has faded.[1][2]

  • Crude Distillation : Rearrange the apparatus for simple distillation. Heat the flask with a water bath and collect the distillate, which will contain crude this compound, unreacted ethanol, and some dissolved iodine.[1]

2.3 Product Purification (Work-up)

  • Washing : Transfer the crude distillate to a separating funnel.

    • Wash with an equal volume of water to remove the bulk of the unreacted ethanol.[1]

    • Carefully run off the lower, denser iodoethane layer into a clean flask.

    • Return the iodoethane to the funnel and wash with a 5% aqueous solution of sodium hydroxide to remove any remaining free iodine (indicated by the disappearance of any brown/purple color).[2]

    • Perform a final wash with an equal volume of water to remove residual NaOH.

  • Drying : Transfer the washed this compound to a small, dry conical flask. Add a few granules of anhydrous calcium chloride and swirl occasionally until the liquid becomes clear, indicating it is dry.[1][2]

  • Final Distillation : Filter the dried product into a clean, dry round-bottom flask. Assemble a distillation apparatus and carefully distill the liquid, collecting the fraction that boils at the expected temperature for this compound (Boiling point: ~70-73 °C).

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

PropertyEthanol-2,2,2-d3 (Starting Material)This compound (Final Product)
Chemical Formula CD₃CH₂OHCD₃CH₂I
Molar Mass 49.09 g/mol 158.98 g/mol [3]
Appearance Colorless liquidColorless to yellow liquid[3]
Density ~0.81 g/mL at 25 °C1.987 g/mL at 25 °C
Boiling Point ~78 °C69-73 °C
Melting Point -114 °C-108 °C
Isotopic Purity (Typical) ≥98 atom % D≥98 atom % D
Chemical Purity (Typical) ≥99%≥99% (CP)
Storage Conditions Room Temperature2-8°C, protected from light and moisture, often with copper stabilizer[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow Reactants Reactant Mixing (Ethanol-d3, Red P, Iodine) Reflux Heating under Reflux (~1 hour) Reactants->Reflux Exothermic Reaction Distill_Crude Crude Product Distillation Reflux->Distill_Crude Conversion to Alkyl Iodide Wash Purification: Washing (H₂O, NaOH, H₂O) Distill_Crude->Wash Collect Distillate Dry Drying (Anhydrous CaCl₂) Wash->Dry Remove Impurities Distill_Final Final Distillation Dry->Distill_Final Remove Water Product Pure this compound Distill_Final->Product Collect Pure Fraction

Caption: Workflow for the synthesis and purification of this compound.

References

Iodoethane-2,2,2-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physical properties, safety data, and handling protocols for Iodoethane-2,2,2-d3, a deuterated ethylating agent crucial for advancements in pharmaceutical research and development.

This technical guide provides a detailed overview of this compound (Ethyl-d3 iodide), a valuable isotopically labeled compound in organic synthesis and medicinal chemistry. Its primary application lies in its use as a reagent for introducing a deuterated ethyl group into molecules, a technique essential for metabolism studies, reaction mechanism elucidation, and the development of deuterated drugs with potentially improved pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering readily accessible data on its physical characteristics and critical safety information to ensure its proper and safe utilization in a laboratory setting.

Core Physical and Chemical Properties

This compound is a colorless to yellowish liquid. As a deuterated analog of iodoethane, it shares many chemical properties with its non-deuterated counterpart but with a higher molecular weight due to the presence of three deuterium atoms. This isotopic substitution is key to its utility in various analytical and research applications. Many of its physical properties are well-documented in commercially available sources.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. This data is compiled from various chemical suppliers and databases, providing a comparative overview for easy reference.

PropertyValue
Molecular Formula CD₃CH₂I
Molecular Weight 158.98 g/mol
Boiling Point 69-73 °C (lit.)
Melting Point -108 °C (lit.)
Density 1.987 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.509 (lit.)
Flash Point 72 °C (closed cup)

Safety Data Sheet (SDS) Overview

The safe handling of this compound is paramount. This section provides a summary of the essential safety information typically found in a Safety Data Sheet (SDS). Users should always consult the specific SDS provided by their supplier before handling this chemical.

Hazard Identification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications and associated statements.

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Flammable Liquid
alt text
Danger H226: Flammable liquid and vapor.
Acute Toxicity, Oral
alt text
Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation
alt text
Warning H315: Causes skin irritation.
Eye Damage/Irritation
alt text
Warning H319: Causes serious eye irritation.
Respiratory or Skin Sensitization
alt text
Danger H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity
alt text
Warning H341: Suspected of causing genetic defects.
Specific Target Organ Toxicity (Single Exposure)
alt text
Warning H335: May cause respiratory irritation.
First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.
Handling and Storage

Handling: Use only in a well-ventilated area. Wear personal protective equipment. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store refrigerated (+2°C to +8°C).[1] Protect from light.[1] Incompatible with strong bases, magnesium, and strong oxidizing agents.[2]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of this compound and the determination of its key physical properties. These are intended as illustrative examples and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

The synthesis of this compound typically follows the well-established method for preparing iodoalkanes from the corresponding alcohol using iodine and red phosphorus.

Materials:

  • Ethanol-2,2,2-d3 (CD₃CH₂OH)

  • Red Phosphorus

  • Iodine

  • Anhydrous sodium carbonate

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Reaction flask with reflux condenser and dropping funnel

Procedure:

  • In a round-bottom flask, a mixture of red phosphorus and Ethanol-2,2,2-d3 is prepared.

  • The flask is cooled in an ice bath.

  • Finely powdered iodine is added portion-wise through the dropping funnel with constant stirring. The rate of addition is controlled to prevent the reaction from becoming too vigorous.

  • After the addition of iodine is complete, the mixture is allowed to stand at room temperature for a period, followed by gentle heating under reflux to complete the reaction.

  • The crude this compound is then isolated by distillation.

  • The distillate is washed with a dilute solution of anhydrous sodium carbonate to remove any acidic impurities, followed by a water wash.

  • The product is dried over anhydrous calcium chloride and then purified by fractional distillation.

reagents Ethanol-2,2,2-d3 Red Phosphorus Iodine reaction Reaction (Formation of PI₃ in situ, followed by reaction with alcohol) reagents->reaction distillation Distillation (Isolation of crude product) reaction->distillation washing Washing (Removal of acidic impurities) distillation->washing drying Drying (Removal of water) washing->drying purification Fractional Distillation (Final purification) drying->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Determination of Boiling Point

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The thermometer is immersed in the liquid, ensuring the bulb is fully covered.

  • The capillary tube is placed in the test tube with the open end downwards.

  • The apparatus is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Heating is continued until a continuous stream of bubbles is observed.

  • The heat is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • The empty, clean, and dry pycnometer is weighed.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped, and weighed again. The temperature of the liquid is recorded.

  • The pycnometer is then emptied, cleaned, dried, and filled with distilled water and weighed again at the same temperature.

  • The density of this compound is calculated using the following formula: Density = (Mass of this compound / Mass of water) * Density of water at the measurement temperature.

cluster_density Density Determination Workflow start Start weigh_empty Weigh empty pycnometer start->weigh_empty fill_sample Fill pycnometer with This compound weigh_empty->fill_sample weigh_sample Weigh filled pycnometer fill_sample->weigh_sample fill_water Fill pycnometer with water weigh_sample->fill_water weigh_water Weigh pycnometer with water fill_water->weigh_water calculate Calculate density weigh_water->calculate end_density End calculate->end_density

A logical workflow for determining the density of this compound.

This comprehensive guide provides essential information for the safe and effective use of this compound in a research setting. It is imperative that all laboratory personnel familiarize themselves with this information and the complete Safety Data Sheet before commencing any work with this compound.

References

Spectroscopic Profile of Iodoethane-2,2,2-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Iodoethane-2,2,2-d3 (CD3CH2I), a deuterated isotopologue of iodoethane. The information presented herein is essential for the characterization and analysis of this compound in various research and development applications, including its use as a tracer in metabolic studies, in reaction mechanism investigations, and as a building block in synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J)Assignment
¹H~3.2Quartet~8 Hz-CH ₂-I
¹³C~-3 (C-D)MultipletC D₃-
¹³C~20Singlet-C H₂-I

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The ¹³C signal for the CD₃ group will be a multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to the CH₂ signal.

Table 2: Key Infrared (IR) Absorption Frequencies
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~2200C-D StretchAliphatic C-D
~1450CH₂ ScissoringAliphatic CH₂
~1250CH₂ WaggingAliphatic CH₂
500-600C-I StretchIodoalkane
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zIonIdentity
159[CD₃CH₂I]⁺•Molecular Ion (M⁺•)
127[I]⁺Iodine cation
32[CD₃CH₂]⁺Ethyl-d3 cation
29[CH₂I]⁺Iodomethyl cation

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C and the presence of deuterium coupling.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization and Analysis:

    • Bombard the sample molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Accelerate the resulting positively charged ions into the mass analyzer (e.g., quadrupole, time-of-flight).

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

  • Data Acquisition and Processing: The detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Structural Confirmation of CD₃CH₂I NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

chemical structure and isotopic purity of Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isotopic purity, and analytical methodologies for Iodoethane-2,2,2-d3. This deuterated analog of iodoethane is a valuable building block in organic synthesis, particularly for introducing an ethyl-d3 group in metabolic studies and as an internal standard in mass spectrometry-based quantification.

Chemical Structure and Properties

This compound, also known as ethyl-2,2,2-d3 iodide, has the chemical formula CD₃CH₂I. The deuterium atoms are located on the terminal methyl group. The labeled compound is registered under CAS number 7439-87-4, while its non-deuterated counterpart is CAS number 75-03-6.[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Ball-and-stick model of this compound.

Physicochemical and Isotopic Data

The key properties and specifications for this compound are summarized in the table below for easy reference.

PropertyValue
Chemical Formula CD₃CH₂I
Molecular Weight 158.98 g/mol [1][2][3]
CAS Number (Labeled) 7439-87-4[1][2][4]
Isotopic Purity ≥98 atom % D[2][4]
Chemical Purity ≥99% (CP)[2][4]
Appearance Colorless liquid
Boiling Point 69-73 °C (lit.)
Melting Point -108 °C (lit.)
Density 1.987 g/mL at 25 °C
Refractive Index n20/D 1.509 (lit.)
Storage Conditions 2-8°C, protect from light
Stabilizer Typically contains copper wire[2][4]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the analytical procedures for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of iodoethane, substituting the starting ethanol with its deuterated counterpart. The reaction involves the in situ generation of phosphorus triiodide from red phosphorus and iodine, which then reacts with the deuterated ethanol.

Materials:

  • Ethanol-2,2,2-d3 (CD₃CH₂OH)

  • Red phosphorus

  • Iodine (finely powdered)

  • 5% Sodium hydroxide solution

  • Anhydrous calcium chloride

  • Distilled water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place 5 g of red phosphorus and 40 g of Ethanol-2,2,2-d3.

  • While cooling the flask in an ice-water bath, slowly add 50 g of finely powdered iodine in small portions.[5] Allow about two minutes between additions to control the exothermic reaction.

  • Once all the iodine has been added, allow the mixture to stand at room temperature for 10 minutes.

  • Heat the mixture on a boiling water bath under reflux for one hour.[6]

  • After reflux, arrange the apparatus for distillation. Distill the crude this compound, collecting the distillate in a receiver cooled in an ice bath.

  • Transfer the distillate to a separatory funnel. Wash it first with an equal volume of water to remove any remaining ethanol.

  • Next, wash with a 5% sodium hydroxide solution to remove unreacted iodine, followed by another wash with water.[5][6]

  • Separate the lower layer of this compound and transfer it to a dry conical flask. Add a few granules of anhydrous calcium chloride to dry the product.

  • Finally, redistill the dried product, collecting the fraction boiling at 70-74 °C.[6] The pure this compound is a colorless liquid.

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its applications and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

1. NMR Spectroscopy

  • ¹H NMR: The isotopic purity can be estimated by comparing the integral of the residual proton signal of the methyl group (CHD₂CH₂I and CH₂DCH₂I) to the integral of the methylene group (CD₃CH₂I), which is used as an internal reference. A high isotopic purity will show a very small signal for the methyl protons.

  • ²H (Deuterium) NMR: This is a more direct method. A deuterium NMR spectrum will show a signal corresponding to the CD₃ group. The absence of other significant deuterium signals confirms the specific labeling. Quantitative ²H NMR can be used to determine the atom % D enrichment by comparing the integral of the analyte's deuterium signal to that of a known internal standard.

2. Mass Spectrometry

Mass spectrometry provides a precise determination of the isotopic distribution.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Analysis: The sample is introduced into the mass spectrometer (e.g., via GC-MS or direct infusion ESI-MS). The instrument is set to scan the mass range around the molecular ion of this compound (m/z 159).

  • Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The relative intensities of the peaks for the unlabeled (m/z 156), partially labeled, and fully labeled (m/z 159) molecules are used to calculate the isotopic enrichment. For an accurate calculation, the natural isotopic abundance of carbon and iodine must be taken into account.

Workflow Diagram

The following diagram illustrates the general workflow from synthesis to analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Ethanol-d3, Red P, Iodine Reaction Reaction & Reflux Reactants->Reaction Distill1 Crude Distillation Reaction->Distill1 Wash Washing (H2O, NaOH) Distill1->Wash Dry Drying (CaCl2) Wash->Dry Distill2 Final Distillation Dry->Distill2 Product Pure this compound Distill2->Product NMR NMR Spectroscopy (Isotopic Purity) MS Mass Spectrometry (Isotopic Distribution) Purity Chemical Purity (GC) Product->NMR Product->MS Product->Purity

Caption: General workflow for the synthesis and analysis of this compound.

References

A Technical Guide to High-Purity Iodoethane-2,2,2-d3 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of high-purity Iodoethane-2,2,2-d3, a deuterated ethylating agent. The document outlines its commercial availability, key physicochemical properties, and its application in advanced research, particularly in the field of quantitative proteomics.

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The isotopic and chemical purity of the compound are critical for its applications in sensitive analytical techniques. The following table summarizes the specifications from leading commercial suppliers.

SupplierProduct NameCAS NumberIsotopic Purity (atom % D)Chemical Purity (%)FormulaMolecular Weight ( g/mol )Notes
Sigma-Aldrich This compound7439-87-4≥98≥99 (CP)CD₃CH₂I158.98Contains copper as stabilizer[1][2]
Cambridge Isotope Laboratories, Inc. Iodoethane-2,2,2-D₃7439-87-49898CD₃CH₂I158.98Stabilized with copper wire[3][4]
Santa Cruz Biotechnology, Inc. This compound7439-87-4Not SpecifiedNot SpecifiedC₂D₃H₂I158.98For research use only[5]
CDN Isotopes This compound7439-87-499Not SpecifiedCD₃CH₂I158.98Stabilized with copper[6]

Physicochemical Properties

This compound is a colorless liquid with properties similar to its non-deuterated counterpart. Key properties are summarized below.

PropertyValue
Boiling Point 69-73 °C (lit.)[1][2]
Melting Point -108 °C (lit.)[1][2]
Density 1.987 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.509 (lit.)[1][2]
Storage Temperature 2-8°C[1][2]

Application in Quantitative Proteomics: A Methodological Overview

This compound serves as a valuable reagent in quantitative proteomics, particularly for the differential labeling of cysteine residues in proteins. The mass difference introduced by the deuterium atoms allows for the relative quantification of proteins from different samples using mass spectrometry.

Experimental Protocol: Differential Alkylation of Cysteine Residues for Quantitative Proteomics

This protocol outlines a general workflow for the use of this compound in a comparative proteomics experiment.

1. Sample Preparation:

  • Lyse cells or tissues from control and experimental conditions in a suitable lysis buffer (e.g., containing urea, thiourea, and CHAPS) to denature and solubilize proteins.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

2. Reduction and Alkylation:

  • Reduction: To a defined amount of protein from each sample, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Differential Alkylation:

    • To the control sample, add light iodoethane (CH₃CH₂I) to a final concentration of 55 mM.

    • To the experimental sample, add heavy this compound (CD₃CH₂I) to a final concentration of 55 mM.

    • Incubate both samples in the dark at room temperature for 45 minutes to alkylate the free cysteine residues.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

3. Protein Digestion:

  • Combine the control and experimental samples.

  • Dilute the combined sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of urea to below 1 M.

  • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

4. Peptide Desalting:

  • Acidify the peptide mixture with trifluoroacetic acid (TFA).

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the peptides with a solution of acetonitrile and TFA.

  • Dry the eluted peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a suitable solvent for liquid chromatography (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptide signals separated by a mass difference corresponding to the number of alkylated cysteines and the deuterium label.

6. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • The software will identify peptides and quantify the relative abundance of the light and heavy labeled peptide pairs to determine the change in protein expression or cysteine reactivity between the control and experimental samples.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative proteomics workflow using differential alkylation with this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Protein Processing cluster_analysis Analysis Control Control Sample Reduction Reduction (DTT) Control->Reduction Experimental Experimental Sample Experimental->Reduction Alkylation_light Alkylation (Light Iodoethane) Reduction->Alkylation_light Control Alkylation_heavy Alkylation (Heavy Iodoethane-d3) Reduction->Alkylation_heavy Experimental Combine Combine Samples Alkylation_light->Combine Alkylation_heavy->Combine Digestion Tryptic Digestion Combine->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_alkylation_probe Alkylation Probe Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Ligand Ligand Ligand->Receptor Enzyme ROS-producing Enzyme Kinase_Cascade->Enzyme activates ROS ROS Enzyme->ROS produces Target_Protein Target Protein (Cys-SH) ROS->Target_Protein oxidizes Modified_Protein Target Protein (Cys-SOH) Target_Protein->Modified_Protein Iodoethane Iodoethane-d3 (CD3CH2I) Target_Protein->Iodoethane reacts with Alkylated_Protein Alkylated Protein (Cys-S-CH2CD3) Iodoethane->Alkylated_Protein

References

An In-depth Technical Guide to the Stability and Storage of Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated alkyl halides are critical reagents in pharmaceutical research and development, particularly as synthetic intermediates for isotopically labeled compounds used in metabolic studies and as sensitive probes in nuclear magnetic resonance (NMR) spectroscopy. Their chemical stability is paramount for ensuring experimental reproducibility, purity of final products, and safety. This guide provides a comprehensive overview of the factors influencing the stability of deuterated alkyl halides, outlines their primary degradation pathways, and establishes best practices for their storage and handling. It also details the principles of analytical methods used to assess their purity and degradation over time.

Factors Influencing Stability

The stability of a deuterated alkyl halide is not intrinsic but is influenced by a combination of environmental factors and inherent molecular structure. The C-X (where X = I, Br, Cl, F) bond is polarized and susceptible to various reactions. While the presence of deuterium can enhance stability against certain degradation pathways due to the kinetic isotope effect (KIE), improper handling can negate this benefit.

Table 1: Key Factors Affecting the Stability of Deuterated Alkyl Halides

Factor Effect on Stability Mitigation Strategy
Temperature Elevated temperatures accelerate decomposition rates for all degradation pathways (substitution, elimination, radical formation). Store at recommended low temperatures, often refrigerated (2-8°C) or frozen (-20°C). Avoid repeated freeze-thaw cycles.
Light (UV) Promotes homolytic cleavage of the C-X bond, initiating free-radical chain reactions. This is especially prevalent for alkyl iodides and bromides. Store in amber glass vials or in the dark. Use UV-blocking containers for sensitive compounds.
Moisture (Water) Acts as a nucleophile, leading to slow hydrolysis (SN1/SN2) to form the corresponding deuterated alcohol and hydrohalic acid (HX). Store in tightly sealed containers with high-quality caps (e.g., PTFE-lined). Handle under an inert atmosphere (Nitrogen or Argon).
Oxygen Can participate in and propagate free-radical degradation pathways, especially if initiated by light or heat. Purge containers with an inert gas (Nitrogen or Argon) before sealing. Use septa-sealed bottles for repeated access.
Presence of Bases Strong bases promote dehydrohalogenation (E2 elimination) to form alkenes.[1] Even weak bases can accelerate decomposition. Ensure storage containers and handling equipment are clean and free of basic residues. Avoid storage with amines, hydroxides, etc.

| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond. For pathways where C-D bond cleavage is rate-limiting (e.g., E2 elimination), deuteration at the α or β position can significantly slow the degradation rate, enhancing stability compared to the protium analog.[2][3] | This is an inherent stabilizing property. However, it does not prevent degradation pathways that do not involve C-D bond cleavage (e.g., SN2). |

Primary Degradation Pathways

Alkyl halides, including their deuterated analogues, primarily degrade via nucleophilic substitution and elimination reactions. The specific pathway is influenced by the structure of the alkyl group (primary, secondary, tertiary), the strength of the nucleophile or base, and the solvent.[4][5]

Nucleophilic Substitution (SN1 & SN2)

In the presence of nucleophiles like water, alkyl halides can undergo substitution to form alcohols.[4]

  • SN2 (Bimolecular): A single-step process favored by primary and secondary alkyl halides.[5]

  • SN1 (Unimolecular): A two-step process involving a carbocation intermediate, favored by tertiary alkyl halides.

Elimination (E1 & E2)

In the presence of bases, alkyl halides can undergo dehydrohalogenation to form alkenes.[1][6]

  • E2 (Bimolecular): A single-step, concerted reaction favored by strong bases. The kinetic isotope effect is pronounced in this pathway when the β-carbon is deuterated, as the C-D bond must be broken in the rate-determining step.

  • E1 (Unimolecular): A two-step process that competes with the SN1 pathway, also proceeding through a carbocation intermediate.

Caption: Key degradation pathways for deuterated alkyl halides.

Recommended Storage and Handling Procedures

Proper storage is the most effective means of ensuring the long-term stability and isotopic purity of deuterated alkyl halides.

Table 2: Storage and Handling Recommendations

Parameter Recommendation Rationale
Container Use original supplier amber glass bottles with PTFE-lined caps. Ensure the seal is intact. Prevents light exposure and provides an inert, non-reactive seal to block moisture ingress.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). For multi-use containers, purge with inert gas after each use. Minimizes exposure to atmospheric oxygen and moisture, preventing radical reactions and hydrolysis.[7]
Temperature Store at the temperature specified by the manufacturer, typically 2-8°C. For long-term storage, -20°C may be recommended. Reduces the rate of all chemical degradation pathways.
Location Store in a cool, dry, dark, and well-ventilated area designated for reactive chemicals.[8] Protects from environmental fluctuations and accidental exposure to heat or light.
Chemical Segregation Store separately from strong bases, strong oxidizers, and reactive metals.[8][9] Prevents accidental contact and violent reactions.

| Handling | Handle in a fume hood. Use clean, dry glassware and syringes. If transferring, do so under an inert atmosphere. | Ensures user safety and prevents contamination of the reagent with atmospheric moisture or other impurities. |

Experimental Protocols for Stability Assessment

Assessing the stability of deuterated alkyl halides involves monitoring their chemical purity over time under defined storage conditions. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Assessment by NMR Spectroscopy

NMR is a powerful non-destructive technique for assessing both chemical and isotopic purity.

  • Principle: A time-zero ¹H and/or ¹³C NMR spectrum is acquired as a baseline. Subsequent spectra are taken at specified intervals (e.g., 1, 3, 6, 12 months). The appearance of new signals or changes in the integration of existing signals indicates the formation of degradation products. For example, hydrolysis would lead to the appearance of signals corresponding to the deuterated alcohol.

  • Methodology:

    • Dissolve a precise amount of the deuterated alkyl halide in a suitable, anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆).[10]

    • Add an internal standard with a known concentration and a stable, distinct signal (e.g., 1,3,5-trimethoxybenzene).

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signal of the parent compound relative to the internal standard.

    • Repeat at subsequent time points and compare the relative integration to determine the percentage of degradation.

Purity Assessment by GC-MS

GC-MS is a highly sensitive method for separating and identifying volatile degradation products.

  • Principle: A sample of the alkyl halide is injected into a gas chromatograph, which separates components based on their boiling point and column affinity. The mass spectrometer then fragments and detects the components, allowing for their identification and quantification. Stability is assessed by the decrease in the peak area of the parent compound and the emergence of new peaks.

  • Methodology:

    • Prepare a stock solution of the deuterated alkyl halide in a high-purity volatile solvent (e.g., hexane, ethyl acetate).

    • Develop a GC method with a suitable temperature ramp to separate the parent compound from potential impurities (e.g., corresponding alkene or alcohol).

    • Analyze an initial sample (time-zero) to establish the purity profile.

    • Store the bulk material under the test conditions.

    • At each time point, withdraw an aliquot, prepare a sample, and analyze it using the established GC-MS method.

    • Calculate the purity by area percent normalization, tracking the decrease in the main peak over time. Methodologies for analyzing residual alkyl halides by headspace GC are well-established.[11]

G Workflow for Stability Assessment cluster_setup Setup cluster_analysis Analysis cluster_eval Evaluation start Receive/Synthesize Deuterated Alkyl Halide storage Aliquot and Store under Defined Conditions (e.g., 4°C Dark, 25°C Light) start->storage t0 Time-Zero Analysis (NMR, GC-MS) storage->t0 tn Analysis at Interval 'n' (e.g., 3, 6, 12 months) storage->tn t0->tn Aging compare Compare Data: - Purity (%) - Impurity Profile t0->compare Baseline tn->compare decision Determine Shelf-Life & Optimal Conditions compare->decision

Caption: General experimental workflow for a stability study.

Conclusion

The stability of deuterated alkyl halides is a critical parameter that directly impacts their utility in research and development. While inherently more stable towards certain elimination pathways due to the kinetic isotope effect, they remain susceptible to degradation from moisture, light, and heat. Adherence to stringent storage and handling protocols—namely, storage at low temperatures in dark, inert conditions—is essential for preserving their chemical and isotopic integrity. Regular analytical assessment using techniques like NMR and GC-MS provides the necessary data to confirm purity and establish a reliable shelf-life, ensuring the quality and consistency required for high-level scientific applications.

References

An In-depth Technical Guide on the Reactivity of Iodoethane-2,2,2-d3 with Common Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Iodoethane-2,2,2-d3 (CD₃CH₂I) with a range of common nucleophiles. The focus is on the kinetic isotope effect (KIE) and the mechanistic implications of deuteration at the β-carbon position in bimolecular nucleophilic substitution (SN2) reactions. This document summarizes available quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate reaction pathways and workflows.

Introduction to this compound Reactivity and the Kinetic Isotope Effect

This compound is a deuterated isotopologue of iodoethane, a common substrate in SN2 reactions. In these reactions, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the iodide leaving group in a single, concerted step.[1] The rate of SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile.[1]

The substitution of hydrogen with deuterium at the β-carbon (the methyl group) in this compound allows for the study of the secondary kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of the reaction with the light isotopologue (kH) to the rate constant with the heavy isotopologue (kD).[2] A KIE greater than 1 (kH/kD > 1) is a "normal" KIE, indicating that the non-deuterated compound reacts faster.[3] An "inverse" KIE (kH/kD < 1) signifies that the deuterated compound reacts faster.[3]

For β-deuteration in SN2 reactions, a small, normal KIE is typically observed. This is attributed to hyperconjugation, where the C-H σ-bonds of the methyl group donate electron density to the developing p-orbital in the transition state. C-H bonds are more effective at hyperconjugation than the stronger, lower zero-point energy C-D bonds. This stabilization is more pronounced in the transition state than in the ground state, leading to a lower activation energy and a faster reaction for the non-deuterated iodoethane.

Quantitative Data on the Reactivity of this compound

NucleophileSubstrateSolventTemperature (°C)kH/kDCitation
Cyanide (CN⁻)C₂H₅I / C₂D₅IDMSO201.32 - 1.72[2]
Hydroxide (OH⁻)Isopropyl Iodide / Isopropyl Iodide-d¹Not SpecifiedNot Specified1.3 - 1.4[4]
Thiophenoxide (PhS⁻)n-Butyl Chloride / n-Butyl Chloride-d⁹DiglymeNot SpecifiedSmaller than α-KIE
Azide (N₃⁻)Data Not Available---
PyridineDeuterated Alkyl HalidesNitrobenzeneNot SpecifiedSurvey Data

Note: The data for the reaction with hydroxide is for a secondary iodide, which may exhibit a more pronounced KIE compared to a primary iodide like iodoethane. The data for thiophenoxide is qualitative, indicating a smaller effect than α-deuteration. The survey data for pyridine did not provide specific numerical values in the available abstract.

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on the reaction of this compound with common nucleophiles to determine the kinetic isotope effect.

General Materials and Instrumentation
  • Substrates: Iodoethane and this compound (≥98 atom % D)

  • Nucleophiles: Sodium hydroxide, sodium cyanide, sodium azide, sodium thiophenoxide.

  • Solvents: Dimethyl sulfoxide (DMSO), acetone, ethanol (anhydrous).

  • Instrumentation: UV-Vis Spectrophotometer or a colorimeter, constant temperature bath, magnetic stirrers, glassware (volumetric flasks, pipettes, cuvettes), stopwatch.

Protocol 1: Determination of Reaction Rate by UV-Vis Spectrophotometry

This method is suitable for reactions where there is a measurable change in absorbance of a reactant or product over time. For instance, the disappearance of a colored nucleophile or the appearance of a colored product.

  • Preparation of Solutions:

    • Prepare stock solutions of iodoethane and this compound of identical concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M) in the same solvent.

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired temperature in a constant temperature bath.

    • In a cuvette, mix a known volume of the nucleophile solution with a known volume of the solvent.

    • Initiate the reaction by adding a small, known volume of the iodoethane or this compound solution to the cuvette and start the timer immediately.

    • Place the cuvette in the spectrophotometer and record the absorbance at a predetermined wavelength at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Repeat the experiment with the deuterated substrate under identical conditions.

    • Calculate the rate constants (kH and kD) from the rate law for an SN2 reaction: Rate = k[Substrate][Nucleophile].

    • Calculate the kinetic isotope effect: KIE = kH/kD.

Protocol 2: Determination of Reaction Rate by Titration

This method is applicable for reactions that produce or consume an acidic or basic species.

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, combine known volumes of the iodoethane or this compound solution and the nucleophile solution.

  • Quenching and Titration:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution that stops the reaction (e.g., by rapid cooling or by adding a reagent that consumes one of the reactants).

    • Titrate the quenched aliquot with a standardized acid or base to determine the concentration of a reactant or product.

  • Data Analysis:

    • Plot the concentration of the analyzed species versus time.

    • Determine the rate of reaction from the slope of the concentration-time graph.

    • Calculate the rate constants and the KIE as described in Protocol 1.

Visualizations

The following diagrams illustrate the SN2 reaction mechanism and a general experimental workflow for determining the kinetic isotope effect.

SN2_Mechanism reactant Nu⁻ + H₃C-CH₂-I ts [Nu···CH₂(CH₃)···I]⁻ reactant->ts Backside Attack product Nu-CH₂-CH₃ + I⁻ ts->product Leaving Group Departure

Caption: SN2 reaction mechanism of a nucleophile with iodoethane.

KIE_Workflow cluster_reactants Reactant Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis R_H Prepare Iodoethane (CH₃CH₂I) Solution K_H Run Reaction with Iodoethane R_H->K_H R_D Prepare this compound (CD₃CH₂I) Solution K_D Run Reaction with Iodoethane-d3 R_D->K_D Nuc Prepare Nucleophile Solution Nuc->K_H Nuc->K_D Rate_H Determine Rate Constant (kH) K_H->Rate_H Rate_D Determine Rate Constant (kD) K_D->Rate_D KIE Calculate KIE (kH/kD) Rate_H->KIE Rate_D->KIE

References

A Technical Guide to Theoretical vs. Experimental NMR Shifts for Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of theoretical and experimental nuclear magnetic resonance (NMR) chemical shifts for iodoethane-2,2,2-d3. This deuterated isotopologue of iodoethane serves as a valuable case study for understanding the effects of isotopic substitution on NMR parameters and for validating computational chemistry models used in structure elucidation.

Data Presentation: Comparison of NMR Chemical Shifts

The following table summarizes the experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound. Experimental values for the unlabeled positions are taken from literature data for iodoethane, while the shift for the deuterated carbon is estimated based on known deuterium isotope effects. Theoretical values are predicted based on established computational methodologies.

NucleusPositionExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
¹HCH₂3.193.25
¹³CCH₂20.621.0
¹³CCD₃-1.5 (estimated)-1.2

Experimental Protocols

The experimental NMR data for iodoethane, which serves as the basis for this guide, is typically acquired using the following protocol:

Sample Preparation: A dilute solution of iodoethane (or this compound) is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each carbon environment. A standard pulse program such as zgpg30 is used. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are then referenced to the TMS signal.

Estimation of the Deuterium Isotope Effect: The experimental ¹³C chemical shift for the CD₃ group in this compound is estimated from the known chemical shift of the CH₃ group in unlabeled iodoethane (-1.1 ppm). Deuteration of a carbon atom typically induces a one-bond isotope effect, resulting in an upfield shift (a decrease in the chemical shift value). The magnitude of this shift is generally in the range of 0.2 to 1.5 ppm.[1] For this guide, an estimated upfield shift of 0.4 ppm is applied, resulting in an estimated chemical shift of -1.5 ppm for the CD₃ carbon.

Theoretical Calculation Protocol

The theoretical NMR chemical shifts are calculated using Density Functional Theory (DFT), a robust method for predicting molecular properties. The following workflow outlines the computational protocol:

1. Molecular Geometry Optimization:

  • The 3D structure of this compound is first optimized to find its lowest energy conformation.

  • Method: A common and effective method is the B3LYP functional with a 6-31G(d) basis set.

  • Solvent Model: To simulate the experimental conditions, an implicit solvent model, such as the Polarizable Continuum Model (PCM) for chloroform, is included in the geometry optimization.

2. NMR Shielding Tensor Calculation:

  • Using the optimized geometry, the NMR shielding tensors are calculated.

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. A higher-level functional and basis set, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set, is often employed for improved accuracy.

  • Solvent Model: The PCM for chloroform is also included in this step to account for solvent effects on the NMR shieldings.

3. Conversion to Chemical Shifts:

  • The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically TMS. The chemical shift is calculated as: δ = σ_ref - σ_iso

  • The shielding tensor for TMS (σ_ref) is calculated at the same level of theory.

The logical workflow for this comparative study is visualized in the diagram below.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_comp Comparative Analysis cluster_conclusion Conclusion exp_sample Sample Preparation (this compound in CDCl3 with TMS) exp_nmr NMR Data Acquisition (¹H and ¹³C Spectra) exp_sample->exp_nmr exp_process Data Processing (FT, Phasing, Referencing) exp_nmr->exp_process exp_data Experimental Shifts (δ_exp) exp_process->exp_data comparison Comparison of δ_exp and δ_theo exp_data->comparison theo_model Build Molecular Model (this compound) theo_opt Geometry Optimization (DFT/B3LYP/6-31G(d), PCM) theo_model->theo_opt theo_nmr NMR Shielding Calculation (GIAO/mPW1PW91/6-311+G(2d,p), PCM) theo_opt->theo_nmr theo_shift Calculate Chemical Shifts (δ_calc = σ_ref - σ_iso) theo_nmr->theo_shift theo_data Theoretical Shifts (δ_theo) theo_shift->theo_data theo_data->comparison conclusion Validation of Computational Method & Understanding Isotope Effects comparison->conclusion

Caption: Workflow for comparing experimental and theoretical NMR shifts.

This guide provides a foundational framework for researchers to compare experimental and theoretical NMR data, aiding in the structural verification of novel compounds and the refinement of computational prediction methodologies. The principles outlined here are broadly applicable across the fields of chemistry and drug development.

References

Solubility Profile of Iodoethane-2,2,2-d3 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iodoethane-2,2,2-d3 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated compound, this guide presents data for its non-deuterated isotopologue, iodoethane (ethyl iodide). The physicochemical properties of these two compounds are nearly identical, making the solubility data for iodoethane a reliable proxy for this compound. This document offers tabulated solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for a common solubility testing method.

Core Data Presentation: Solubility of Iodoethane

The following table summarizes the known quantitative and qualitative solubility of iodoethane in a range of common organic solvents. It is important to note that "miscible" indicates that the solute and solvent mix in all proportions to form a single homogeneous phase.

Organic SolventChemical FormulaSolubility at 20°CNotes
Alcohols
MethanolCH₃OHMiscible[1][2][3]Forms a ternary system with water and iodoethane for which liquid-liquid equilibrium data is available.[1][2]
EthanolC₂H₅OHMiscible[4][5]Fully miscible in all proportions.
Ethers
Diethyl Ether(C₂H₅)₂OMiscible[4][5]A common non-polar aprotic solvent.
Halogenated Solvents
ChloroformCHCl₃SolubleWhile specific quantitative data is not readily available, iodoethane is known to be soluble in chloroform.
Aromatic Hydrocarbons
TolueneC₇H₈SolubleQuantitative data is limited, but iodoethane is expected to be highly soluble based on its non-polar nature.
BenzeneC₆H₆Soluble[6]Generally soluble in aromatic hydrocarbons.
Ketones
Acetone(CH₃)₂COSoluble[7]Expected to be a good solvent for iodoethane.
Alkanes
HexaneC₆H₁₄SolubleAs a non-polar solvent, hexane is expected to be a good solvent for the relatively non-polar iodoethane.
Water H₂O4 g/L[8][9]Sparingly soluble in water.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a liquid solute like this compound in organic solvents.

Gravimetric Method

This method is a reliable and straightforward approach for determining the solubility of a solute in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Materials:

  • This compound

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate layer of the solute ensures that the solution is saturated.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Mass Determination:

    • Allow the vial to stand undisturbed in the water bath for a period to allow for phase separation.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the saturated solution) using a calibrated pipette, being cautious not to disturb the undissolved solute.

    • Transfer the collected sample to a pre-weighed evaporating dish.

    • Weigh the evaporating dish with the sample to determine the mass of the saturated solution.

  • Solvent Evaporation and Final Mass Measurement:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the solute. The temperature should be chosen based on the boiling point of the solvent.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial mass of the empty dish.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.

UV-Vis Spectrophotometric Method

This method is suitable for solutes that absorb ultraviolet or visible light and can be used to determine solubility by measuring the concentration of the solute in a saturated solution.

Materials:

  • This compound

  • Organic solvent of interest (must be transparent in the wavelength range of interest)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen organic solvent.

    • Scan the solution using the UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the organic solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a sample of the supernatant.

    • If necessary, dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) saturated solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the saturated solution and the calibration curve to determine the concentration of this compound in the saturated solution.

    • If the solution was diluted, account for the dilution factor to calculate the original concentration in the saturated solution. This concentration represents the solubility.

Visualizations

The following diagrams illustrate key experimental workflows.

G cluster_0 Gravimetric Solubility Determination Workflow A 1. Prepare Saturated Solution (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Sample Supernatant (Known volume of saturated solution) B->C D 4. Weigh Sample in Pre-weighed Dish C->D E 5. Evaporate Solvent D->E F 6. Dry to Constant Mass E->F G 7. Calculate Solubility (Mass of Solute / Mass of Solvent) F->G

Gravimetric method workflow.

G cluster_1 Logical Relationship in Solubility Solute This compound (Relatively Non-Polar) Solubility_Low Low Solubility Solute->Solubility_Low interacts with Solubility_High High Solubility / Miscibility Solute->Solubility_High interacts with Solvent_Polar Polar Solvents (e.g., Water) Solvent_Polar->Solubility_Low leads to Solvent_NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solvent_NonPolar->Solubility_High leads to Principle "Like Dissolves Like" Principle->Solute

Principle of "Like Dissolves Like".

References

Methodological & Application

Application Notes and Protocols for Studying Kinetic Isotope Effects in SN2 Reactions Using Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions. By substituting an atom with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing valuable insights into the transition state of the rate-determining step. In the context of bimolecular nucleophilic substitution (SN2) reactions, the use of deuterated substrates, such as Iodoethane-2,2,2-d3, allows for the investigation of secondary kinetic isotope effects.

These application notes provide a detailed protocol for studying the secondary β-deuterium kinetic isotope effect in the SN2 reaction of iodoethane with a nucleophile. The substitution of the three hydrogens on the methyl group (β-position) with deuterium does not involve the breaking of the C-D bond during the reaction. However, the change in the vibrational frequency of the C-D bonds compared to C-H bonds can influence the stability of the transition state, leading to a measurable kinetic isotope effect. A secondary KIE value (kH/kD) greater than 1 is termed a "normal" KIE, while a value less than 1 is an "inverse" KIE. For SN2 reactions, small normal or inverse KIEs are often observed.

This document outlines the experimental workflow, from reaction setup and monitoring to data analysis and interpretation, and includes representative data and visualizations to guide researchers in applying this technique.

Signaling Pathways and Logical Relationships

The following diagram illustrates the conceptual workflow for determining the kinetic isotope effect in the SN2 reaction of iodoethane.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction Kinetics cluster_analysis Data Analysis React_H Prepare Iodoethane (CH3CH2I) Solution Monitor_H Monitor Reaction of CH3CH2I React_H->Monitor_H React with Nucleophile React_D Prepare this compound (CD3CH2I) Solution Monitor_D Monitor Reaction of CD3CH2I React_D->Monitor_D React with Nucleophile Nuc Prepare Nucleophile Solution (e.g., NaN3) Nuc->Monitor_H Nuc->Monitor_D Rate_H Calculate Rate Constant (kH) Monitor_H->Rate_H Collect Concentration vs. Time Data Rate_D Calculate Rate Constant (kD) Monitor_D->Rate_D Collect Concentration vs. Time Data KIE Determine KIE (kH / kD) Rate_H->KIE Rate_D->KIE

Caption: Experimental workflow for determining the kinetic isotope effect.

Data Presentation

The following table summarizes representative quantitative data for the secondary kinetic isotope effect in an SN2 reaction of an ethyl halide. While the data presented here is for the reaction of ethyl chloride with cyanide, it is illustrative of the expected results for the reaction of iodoethane with a nucleophile.

SubstrateNucleophileSolventTemperature (°C)Rate Constant (M⁻¹s⁻¹)kH/kD
Ethyl Chloride (CH₃CH₂Cl)Tetrabutylammonium CyanideDMSO304.169 x 10⁻⁴0.990 ± 0.004
Ethyl-d₂ Chloride (CH₃CD₂Cl)Tetrabutylammonium CyanideDMSO304.219 x 10⁻⁴

Data adapted from a study on a similar ethyl halide system.

Experimental Protocols

This section provides a detailed methodology for determining the secondary β-deuterium kinetic isotope effect in the SN2 reaction of iodoethane with sodium azide as the nucleophile.

Materials and Reagents
  • Iodoethane (CH₃CH₂I), ≥99% purity

  • This compound (CD₃CH₂I), isotopic purity ≥98%

  • Sodium azide (NaN₃), ≥99.5% purity

  • Acetone, anhydrous, ≥99.8%

  • Volumetric flasks

  • Pipettes

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bars

  • Analytical technique for monitoring reactant/product concentration (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or conductivity meter)

Preparation of Stock Solutions
  • Iodoethane Stock Solution (0.1 M): Accurately weigh the appropriate amount of iodoethane and dissolve it in anhydrous acetone in a volumetric flask to prepare a 0.1 M solution.

  • This compound Stock Solution (0.1 M): Accurately weigh the appropriate amount of this compound and dissolve it in anhydrous acetone in a separate volumetric flask to prepare a 0.1 M solution.

  • Sodium Azide Stock Solution (0.1 M): Accurately weigh the appropriate amount of sodium azide and dissolve it in anhydrous acetone in a volumetric flask to prepare a 0.1 M solution. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

Kinetic Run Procedure

The procedure should be carried out identically for both the non-deuterated and deuterated iodoethane.

  • Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).

  • Add a known volume of the sodium azide stock solution to the reaction vessel.

  • Add an equal volume of anhydrous acetone to the reaction vessel.

  • Allow the solution to thermally equilibrate while stirring.

  • Initiate the reaction by adding a known volume of the iodoethane stock solution (or this compound stock solution) to the reaction vessel. The final concentrations of both reactants should be equal (e.g., 0.05 M).

  • Start monitoring the reaction immediately.

Reaction Monitoring

The progress of the reaction can be followed by monitoring the decrease in the concentration of one of the reactants or the increase in the concentration of a product over time.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): At timed intervals, withdraw aliquots of the reaction mixture, quench the reaction (e.g., by rapid cooling or dilution), and analyze the concentration of iodoethane or the product, ethyl azide.

  • Conductivity Measurement: If the nucleophile is an ionic salt (like NaN₃) and the product is neutral, the change in conductivity of the solution can be monitored over time as the ionic reactant is consumed.

Data Analysis
  • For a second-order reaction where the initial concentrations of both reactants are equal, the rate law is given by: Rate = k[R-I][N₃⁻] = k[R-I]²

  • The integrated rate law is: 1/[R-I]t - 1/[R-I]₀ = kt where [R-I]t is the concentration of iodoethane at time t, [R-I]₀ is the initial concentration, and k is the second-order rate constant.

  • Plot 1/[R-I]t versus time (t). The plot should be linear with a slope equal to the rate constant, k.

  • Calculate the rate constant for the reaction with iodoethane (kH) and this compound (kD) from the slopes of their respective plots.

  • Determine the kinetic isotope effect by calculating the ratio of the rate constants: KIE = kH / kD

Logical Relationships in KIE Interpretation

The following diagram illustrates the logical relationship between the observed kinetic isotope effect and the mechanistic interpretation for secondary β-deuterium KIEs in SN2 reactions.

KIE_Interpretation cluster_normal Normal KIE cluster_inverse Inverse KIE cluster_no_effect No Significant KIE KIE_Value Observed KIE (kH/kD) Normal_KIE kH/kD > 1 KIE_Value->Normal_KIE If Inverse_KIE kH/kD < 1 KIE_Value->Inverse_KIE If No_KIE kH/kD ≈ 1 KIE_Value->No_KIE If Normal_Interp Transition state is more sterically crowded at the β-position than the ground state, or hyperconjugation is more significant in stabilizing the transition state. Normal_KIE->Normal_Interp Interpretation Inverse_Interp Transition state is less sterically crowded at the β-position than the ground state. Inverse_KIE->Inverse_Interp Interpretation No_Interp Little change in the electronic or steric environment of the β-hydrogens between the ground state and the transition state. No_KIE->No_Interp Interpretation

Caption: Interpretation of secondary β-deuterium KIEs in SN2 reactions.

Application Notes and Protocols for Ethylation of Peptides using Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides followed by mass spectrometry analysis is a powerful technique for quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. The ethylation of cysteine residues within peptides using deuterated iodoethane (Iodoethane-2,2,2-d3) introduces a stable, heavy isotope tag. This known mass shift allows for the differentiation and relative quantification of peptides from different experimental conditions when analyzed by mass spectrometry. This application note provides a detailed protocol for the ethylation of peptides using this compound, including reaction conditions, purification, and subsequent analysis, as well as a discussion of its applications.

Alkylation of cysteine residues is a common step in proteomics workflows to prevent the formation of disulfide bonds, ensuring proteins are fully denatured and improving digestion efficiency.[1] The use of isotopically labeled alkylating agents extends this utility to quantitative studies. The protocol described herein is adapted from established methods for cysteine alkylation.[2][3][4]

Principle of the Method

The ethylation reaction targets the sulfhydryl group of cysteine residues. Under slightly alkaline conditions (pH 8-9), the sulfhydryl group is deprotonated to a thiolate anion, which acts as a nucleophile and attacks the electrophilic carbon of iodoethane-d3. This results in the formation of a stable thioether bond and the covalent attachment of the deuterated ethyl group (d3-ethyl) to the cysteine side chain.

The mass of the peptide is increased by a specific amount corresponding to the d3-ethyl group, allowing for the differentiation of labeled and unlabeled peptides in a mass spectrometer.

Materials and Reagents

  • Peptide sample containing at least one cysteine residue

  • This compound (d3-Iodoethane)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

  • Ammonium bicarbonate (NH4HCO3) or Tris-HCl buffer

  • Urea (optional, for denaturation)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap) for analysis

Experimental Protocols

Peptide Reduction (if necessary)

If the peptide sample contains disulfide bonds, a reduction step is necessary prior to alkylation.

  • Dissolve the peptide sample in a suitable buffer, such as 100 mM ammonium bicarbonate (pH 8.3) or 100 mM Tris-HCl (pH 8.3).[3] For proteins that are difficult to solubilize, 6-8 M urea can be included in the buffer.[3]

  • Add DTT to a final concentration of 5 mM from a freshly prepared stock solution.[3]

  • Incubate the mixture at 56°C for 25-45 minutes to reduce the disulfide bonds.[3]

  • Allow the sample to cool to room temperature.

Ethylation of Cysteine Residues
  • To the reduced peptide solution, add this compound. A 5 to 10-fold molar excess of iodoethane-d3 over the reducing agent (e.g., DTT) is recommended to ensure complete alkylation.

  • Perform the reaction in a buffer with a pH between 8 and 9 to ensure the cysteine thiol groups are sufficiently nucleophilic.[1]

  • Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[1][3] Iodoalkanes are light-sensitive, so protection from light is crucial.

  • (Optional) Quench the reaction by adding a small amount of DTT or other thiol-containing reagent to consume any excess iodoethane-d3.

Purification of the Ethylated Peptide

The ethylated peptide must be purified from excess reagents and salts prior to mass spectrometry analysis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[2]

  • Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Load the sample onto a C18 RP-HPLC column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

  • Monitor the elution profile at 210-220 nm and collect the fractions corresponding to the ethylated peptide.

  • Lyophilize the purified fractions to obtain the final product as a powder.

Data Presentation

The success of the ethylation reaction can be confirmed by mass spectrometry. The addition of a d3-ethyl group to a cysteine residue results in a specific mass shift.

ModificationReagentMass Shift (Monoisotopic)
Ethylation (d3)This compound+31.044 Da

Note: This table summarizes the theoretical mass shift. The observed mass shift in the mass spectrometer should be consistent with this value.

Experimental Workflow Diagram

Ethylation_Workflow cluster_prep Sample Preparation cluster_reaction Ethylation Reaction cluster_purification Purification cluster_analysis Analysis Peptide Peptide Sample Reduction Reduction (DTT or TCEP) Peptide->Reduction If disulfide bonds are present Ethylation Ethylation with Iodoethane-d3 Reduction->Ethylation Purification RP-HPLC Purification Ethylation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Experimental workflow for the ethylation of peptides.

Application in Signaling Pathway Analysis

While direct evidence for the widespread use of peptide ethylation to study the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is not prominently featured in the initial search results, the general approach of quantitative proteomics is highly relevant to this field. The MAPK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7] Dysregulation of this pathway is implicated in various diseases, including cancer.[6]

Quantitative proteomics, using techniques such as stable isotope labeling, can be employed to study changes in protein expression and post-translational modifications within the MAPK pathway in response to various stimuli or disease states. For instance, researchers could use d3-ethylation to quantify changes in the abundance of cysteine-containing proteins that are components of or are regulated by the MAPK cascade.

Below is a simplified diagram of the MAPK/ERK signaling pathway, which is a common target of such studies.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Signal Raf Raf Ras->Raf GTP MEK MEK Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified diagram of the MAPK/ERK signaling pathway.

Conclusion

The ethylation of peptides using this compound is a robust and valuable technique for quantitative proteomics. The detailed protocol provided here, from sample preparation to analysis, offers a reliable workflow for researchers in various fields, including drug development and cell biology. The ability to accurately quantify changes in protein expression and modification is essential for understanding complex biological processes such as the MAPK signaling pathway. This method, in conjunction with modern mass spectrometry, provides a powerful tool for advancing our knowledge in these areas.

References

Application Notes and Protocols: Iodoethane-2,2,2-d3 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial chemical modification process that enhances the volatility and thermal stability of analytes, improving their chromatographic separation and detection. The use of isotopically labeled derivatization reagents, such as iodoethane-2,2,2-d3, offers a significant advantage for quantitative analysis. By introducing a known mass shift, this reagent allows for the in-situ generation of stable isotope-labeled internal standards, which can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

This compound is particularly effective for the derivatization of thiol-containing compounds (mercaptans). The reaction involves the S-alkylation of the thiol group, replacing the active hydrogen with a deuterated ethyl group. This process eliminates the polar -SH group, thereby increasing the volatility of the analyte and making it amenable to GC-MS analysis. This application note provides a detailed protocol for the use of this compound as a derivatization reagent for the analysis of thiols by GC-MS.

Derivatization Reaction and Mechanism

The derivatization of thiols with this compound proceeds via a nucleophilic substitution reaction (S-alkylation). The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom of this compound, while the iodide ion serves as the leaving group. The reaction is typically carried out under basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion, thereby increasing the reaction rate.

Reaction: R-SH + CD₃CH₂I → R-S-CH₂CD₃ + HI

The use of this compound results in a derivative that is 3 mass units heavier than the derivative formed with non-deuterated iodoethane. This mass difference is readily detected by the mass spectrometer and is the basis for stable isotope dilution assays.

cluster_0 Derivatization Reaction Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base - H⁺ Derivative R-S-CH₂CD₃ (Deuterated Ethyl Thioether) Thiolate->Derivative + this compound Iodoethane CD₃CH₂I (this compound) HI HI

Caption: S-alkylation of a thiol with this compound.

Applications

The derivatization of thiols with this compound is applicable to a wide range of analytical challenges, including:

  • Food and Beverage Analysis: Quantification of volatile sulfur compounds (e.g., methanethiol, ethanethiol) that contribute to the aroma and off-flavors of products such as wine, beer, and cheese.

  • Clinical and Biomedical Research: Determination of biologically important thiols like cysteine, homocysteine, and glutathione in plasma, urine, and tissue samples. Aberrant levels of these compounds are associated with various diseases.

  • Environmental Monitoring: Analysis of thiols in environmental samples to assess pollution and industrial emissions.

Quantitative Data Presentation

For quantitative analysis using stable isotope dilution, a known amount of the deuterated standard (or the derivatizing agent to create the standard in-situ) is added to the sample. The ratio of the peak area of the native analyte derivative to the peak area of the isotopically labeled derivative is then used to determine the concentration of the analyte. The following table illustrates the expected mass shifts for some common thiols when derivatized with this compound compared to unlabeled iodoethane.

AnalyteFormulaMolecular Weight ( g/mol )Derivatized with Iodoethane (m/z of ethyl thioether)Derivatized with this compound (m/z of d3-ethyl thioether)Mass Shift (Δm/z)
MethanethiolCH₄S48.1176.1679.18+3
EthanethiolC₂H₆S62.1390.1993.21+3
1-PropanethiolC₃H₈S76.16104.22107.24+3
CysteineC₃H₇NO₂S121.16149.21 (S-ethyl)152.23 (S-d3-ethyl)+3
HomocysteineC₄H₉NO₂S135.18163.24 (S-ethyl)166.26 (S-d3-ethyl)+3

Note: The m/z values provided are for the molecular ions of the S-ethylated derivatives. Further derivatization of other functional groups (e.g., -NH₂ and -COOH in amino acids) may be necessary for GC-MS analysis, which will result in different final m/z values.

Experimental Protocols

This section provides a general protocol for the derivatization of thiols in a standard solution or a biological sample matrix. Note: This is a generalized starting point; optimization of reaction conditions (e.g., temperature, time, reagent concentrations, and pH) is recommended for specific applications.

Reagents and Materials
  • This compound (≥98 atom % D)

  • Iodoethane (for comparison and method development)

  • Thiol standards (e.g., cysteine, glutathione)

  • Solvent (e.g., acetonitrile, methanol, or a two-phase system with a suitable organic solvent)

  • Base (e.g., sodium hydroxide, potassium carbonate, or a suitable organic base like triethylamine)

  • Acid for quenching the reaction (e.g., hydrochloric acid)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Standard laboratory glassware and equipment (pipettes, vortex mixer, centrifuge)

Derivatization Procedure
  • Sample Preparation:

    • For standard solutions, prepare a stock solution of the thiol(s) of interest in a suitable solvent.

    • For biological samples (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation to obtain a clear supernatant.

  • Derivatization Reaction:

    • To 100 µL of the standard solution or sample supernatant in a microcentrifuge tube, add 50 µL of a basic solution (e.g., 0.1 M NaOH) to adjust the pH to >9.

    • Add a 10-fold molar excess of this compound.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Extraction:

    • After incubation, cool the mixture to room temperature.

    • Acidify the mixture with a small volume of dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

    • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis Parameters (Typical)
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification. In SIM mode, monitor the characteristic ions of the native and deuterated derivatives.

Mandatory Visualization

cluster_workflow Experimental Workflow Sample Sample/Standard (containing thiols) Add_Base Adjust to Basic pH (e.g., pH > 9) Sample->Add_Base Add_Reagent Add this compound Add_Base->Add_Reagent Incubate Incubate (e.g., 60°C for 30 min) Add_Reagent->Incubate Quench Quench Reaction (Acidify) Incubate->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Phase Extract->Dry Analyze GC-MS Analysis Dry->Analyze

Caption: General workflow for thiol derivatization.

Conclusion

This compound is a valuable derivatization reagent for the GC-MS analysis of thiol-containing compounds. Its ability to create stable isotope-labeled internal standards in a straightforward manner significantly enhances the accuracy and reliability of quantitative methods. The protocol provided herein serves as a foundation for developing robust analytical procedures for a variety of applications in research, clinical diagnostics, and industrial quality control. Researchers are encouraged to optimize the presented methodology to suit their specific analytical needs and sample matrices.

Application Notes and Protocols for Deuterium Labeling of Organic Molecules with Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deuterium labeling of organic molecules using Iodoethane-2,2,2-d3 (CD₃CH₂I). This isotopically labeled reagent serves as a valuable tool for introducing a stable, heavy isotope tag into a variety of organic molecules. The primary applications of this labeling strategy include metabolic tracing, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.

Introduction to Deuterium Labeling with this compound

Deuterium labeling is a powerful technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable isotope of hydrogen. This compound is an alkylating agent that can be used to introduce a trideuterated ethyl group (-CH₂CD₃) onto nucleophilic functional groups such as phenols, amines, and thiols.

Key Applications:

  • Metabolic Studies: Labeled compounds can be used as tracers to elucidate metabolic pathways. The deuterium label allows for the tracking of the molecule and its metabolites in biological systems.

  • Pharmacokinetics (ADME): Deuterium-labeled drugs can be used to study their absorption, distribution, metabolism, and excretion (ADME) properties without the need for radioactive isotopes.

  • Quantitative Mass Spectrometry: Molecules labeled with this compound are ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. The mass shift of +3 amu allows for clear differentiation from the unlabeled analyte, enabling accurate quantification.

General Reaction Workflow

The deuterium labeling of organic molecules with this compound typically follows a straightforward nucleophilic substitution reaction. The general workflow involves the deprotonation of a suitable nucleophile to enhance its reactivity, followed by alkylation with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start with Nucleophilic Substrate (R-XH) Deprotonation Deprotonation with Base Start->Deprotonation Alkylation Alkylation with this compound Deprotonation->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (NMR, MS) Purification->Analysis Labeled_Product Labeled Product (R-X-CH2CD3) Analysis->Labeled_Product

Caption: General workflow for deuterium labeling.

Experimental Protocols

The following protocols are based on established alkylation methodologies and can be adapted for specific substrates.

O-Alkylation of Phenols: Synthesis of Ethyl-d3 Phenyl Ethers

This protocol describes the ethylation of a phenolic hydroxyl group, exemplified by the synthesis of Phenacetin-d3 from Acetaminophen.[1]

Reaction Scheme:

R-OH + CD₃CH₂I → R-O-CH₂CD₃ + HI

Materials:

  • Phenolic substrate (e.g., Acetaminophen)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • tert-Butyl methyl ether (TBME)

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (1.3 eq), and 2-butanone (approx. 14 mL per gram of phenol).

  • Add this compound (1.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 1 hour.

  • After cooling to room temperature, add water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with TBME (3 x volume of aqueous layer).

  • Combine the organic layers and wash with 5% NaOH solution (2 x volume of organic layer) to remove any unreacted phenol.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous CaCl₂, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for O-Alkylation of Acetaminophen:

SubstrateProductReagentsReaction TimeYieldIsotopic PurityReference
AcetaminophenPhenacetin-d3K₂CO₃, 2-Butanone1 hour>90% (expected)>98 atom % D[1]
S-Alkylation of Thiols: Synthesis of Ethyl-d3 Thioethers

This protocol describes the ethylation of a thiol group.

Reaction Scheme:

R-SH + CD₃CH₂I → R-S-CH₂CD₃ + HI

Materials:

  • Thiol substrate (e.g., Thiophenol)

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the thiol substrate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.1 eq) in water and stir for 15 minutes at room temperature.

  • Add this compound (1.2 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Expected Quantitative Data for S-Alkylation:

SubstrateProductReagentsReaction TimeExpected YieldIsotopic Purity
ThiophenolEthyl-d3 phenyl sulfideNaOH, Ethanol2-4 hours>95%>98 atom % D
N-Alkylation of Amines: Synthesis of Ethyl-d3 Amines

This protocol describes the ethylation of an amine. Note that over-alkylation to form tertiary amines or quaternary ammonium salts is a potential side reaction.

Reaction Scheme:

R-NH₂ + CD₃CH₂I → R-NH-CH₂CD₃ + HI

Materials:

  • Amine substrate (e.g., Aniline)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the amine substrate (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Add this compound (1.1 eq) and stir the mixture at 50°C for 6-12 hours, monitoring by TLC.

  • After cooling, filter off the potassium carbonate and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography, paying attention to separating mono- and di-alkylated products.

Expected Quantitative Data for N-Alkylation:

SubstrateProductReagentsReaction TimeExpected Yield (Mono-alkylated)Isotopic Purity
AnilineN-(Ethyl-d3)anilineK₂CO₃, Acetonitrile6-12 hours70-85%>98 atom % D

Application in Metabolic Tracing: Ethanol Metabolism

This compound can be used to synthesize labeled compounds to trace metabolic pathways. For example, a drug candidate containing an ethyl group can be synthesized in its deuterated form. When administered, the metabolic fate of the ethyl group can be tracked by observing the mass shift in its metabolites. A relevant analogous pathway is the metabolism of ethanol.

G cluster_input Labeled Substrate cluster_pathway Metabolic Pathway cluster_output Further Metabolism Labeled_Ethanol Ethanol-d3 (CH3CD2OH) Acetaldehyde Acetaldehyde-d2 (CH3CDO) Labeled_Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate-d2 (CH3COO⁻) Acetaldehyde->Acetate Aldehyde Dehydrogenase AcetylCoA Acetyl-CoA-d2 Acetate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Tracing the deuterium label through ethanol metabolism.

In this conceptual pathway, if a molecule containing a CD₃CH₂- group is metabolized in a similar fashion to ethanol, the deuterium atoms would be retained in the resulting acetaldehyde and acetate metabolites.[2][3][4] This allows for the identification and quantification of these metabolites using mass spectrometry.

Safety and Handling

  • This compound is a combustible liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store at 2-8°C, protected from light.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and experimental conditions. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional guidelines.

References

Application Note: Iodoethane-2,2,2-d3 as an Internal Standard for the Quantitative Analysis of Thiol-Containing Analytes by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of low molecular weight thiol-containing compounds in biological matrices using gas chromatography-mass spectrometry (GC-MS). The method utilizes Iodoethane-2,2,2-d3 as a stable isotopically labeled (SIL) internal standard to ensure high accuracy and precision. The analyte is derivatized with iodoethane, and the deuterated standard is used to correct for variability in sample preparation and instrument response. This approach is demonstrated for the quantification of a model analyte, ethyl mercaptan, in a plasma matrix.

Introduction

Quantitative analysis of small molecules in complex matrices by mass spectrometry requires strategies to overcome challenges such as matrix effects, ionization suppression, and variability in sample preparation. The use of a stable isotopically labeled internal standard is the gold standard for addressing these issues.[1][2][3][4] An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it is affected by matrix effects in the same way as the analyte of interest.

This compound is a deuterated analog of iodoethane and serves as an excellent internal standard for the quantification of analytes that can be derivatized through ethylation. This is particularly useful for thiol-containing compounds, where the reactive sulfhydryl group can be alkylated with iodoethane to produce a stable thioether. This derivatization step improves the chromatographic properties of the analyte, making it more amenable to GC-MS analysis.

This application note provides a detailed protocol for the derivatization and subsequent quantification of a model thiol analyte, ethyl mercaptan, using this compound as an internal standard.

Chemical Properties of this compound

PropertyValue
Linear Formula CD₃CH₂I
Molecular Weight 158.98 g/mol
Boiling Point 69-73 °C
Density 1.987 g/mL at 25 °C
Isotopic Purity ≥98 atom % D
Chemical Purity ≥99%

Experimental Workflow

The overall experimental workflow for the quantitative analysis of a thiol analyte using this compound as an internal standard is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Derivatize Derivatization with Iodoethane Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry Dry Down & Reconstitute Extract->Dry GC Gas Chromatography Separation Dry->GC MS Mass Spectrometry Detection (SIM) GC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: General workflow for the quantification of a thiol analyte.

Experimental Protocols

Materials and Reagents
  • Iodoethane (≥99%, Sigma-Aldrich)

  • This compound (≥98 atom % D, ≥99% CP, Sigma-Aldrich)[5]

  • Ethyl Mercaptan (≥98%, Sigma-Aldrich)

  • Human Plasma (BioIVT)

  • Methyl tert-butyl ether (MTBE), HPLC grade (Fisher Scientific)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Anhydrous sodium sulfate

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of ethyl mercaptan and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation and Derivatization
  • To 100 µL of plasma sample, calibrator, or quality control sample in a glass vial, add 10 µL of the 10 µg/mL internal standard working solution (this compound).

  • Add 50 µL of 1 M NaOH to raise the pH and facilitate the deprotonation of the thiol group.

  • Add 20 µL of a 1% (v/v) solution of iodoethane in acetonitrile.

  • Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Neutralize the reaction by adding 50 µL of 1 M HCl.

  • Perform a liquid-liquid extraction by adding 500 µL of MTBE. Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters
AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Ethyl Mercaptan Derivative~5.89061
This compound (IS) Derivative~5.89364

Quantitative Data and Performance

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,250118,5000.0105
56,300121,0000.0521
1012,800120,2000.1065
5064,500119,8000.5384
100129,000120,5001.0705
500652,000119,3005.4652
10001,310,000120,80010.8444

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a coefficient of determination (R²) > 0.998.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentrations.

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Accuracy (%)Precision (%RSD)
Low7.57.296.04.5
Medium7578.1104.13.2
High750739.598.62.8

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

quantification_logic cluster_ms Mass Spectrometer Measurement Analyte Analyte in Sample (Unknown Concentration, C_A) Response_A Analyte Response (Area_A) Analyte->Response_A IS Internal Standard (Known Concentration, C_IS) Response_IS IS Response (Area_IS) IS->Response_IS Ratio_Response Response Ratio (Area_A / Area_IS) Response_A->Ratio_Response Response_IS->Ratio_Response Cal_Curve Calibration Curve (Response Ratio vs. Concentration Ratio) Ratio_Response->Cal_Curve Final_Conc Calculated Analyte Concentration Cal_Curve->Final_Conc

Caption: Logic diagram for quantification using an internal standard.

Conclusion

This application note demonstrates a reliable and accurate GC-MS method for the quantification of thiol-containing analytes using this compound as an internal standard. The use of a stable isotopically labeled internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to excellent accuracy and precision. The described derivatization protocol is straightforward and can be adapted for the analysis of other low molecular weight thiols in various biological matrices. This methodology is well-suited for applications in clinical research, drug metabolism studies, and environmental analysis.

References

Application of Iodoethane-2,2,2-d3 in Proteomics for Protein Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, the precise and consistent alkylation of cysteine residues is a critical step for accurate protein identification and quantification. While iodoacetamide is a widely used alkylating agent, the use of stable isotope-labeled analogues, such as Iodoethane-2,2,2-d3, offers a powerful strategy for relative quantification of proteins. This approach, known as isotope-coded affinity tagging (ICAT) or similar labeling strategies, allows for the differential labeling of two sample states (e.g., control vs. treated), which can then be combined and analyzed in a single mass spectrometry run. The mass difference introduced by the isotopic labels enables the relative quantification of proteins between the two samples.

This compound serves as the "heavy" reagent, while its non-deuterated counterpart, iodoethane, acts as the "light" reagent. These reagents covalently bind to the thiol group of cysteine residues, preventing the reformation of disulfide bonds and introducing a specific mass tag.[1][2] The primary advantage of using a deuterated ethyl group over an acetyl group (as in iodoacetamide) lies in the potential for different fragmentation patterns in tandem mass spectrometry (MS/MS), which may offer unique advantages in specific analytical workflows. However, it is important to note that iodine-containing reagents can sometimes lead to non-specific side reactions, such as the alkylation of methionine residues, which can complicate data analysis.

Principle of Quantitative Proteomics using Iodoethane-d3/d0

The core principle involves the differential labeling of two protein samples. One sample is treated with "light" iodoethane (d0), and the other with "heavy" this compound (d3). After alkylation, the samples are combined, digested (typically with trypsin), and analyzed by mass spectrometry. Peptides containing a cysteine residue will appear as a pair of signals in the mass spectrum, separated by a mass difference corresponding to the number of deuterium atoms. The ratio of the intensities of these paired signals directly reflects the relative abundance of the protein in the original two samples.

Data Presentation

Table 1: Properties of Iodoethane and Iodoacetamide Isotopologues for Protein Alkylation

PropertyIodoethane (d0)This compound (d3)Iodoacetamide (d0)Iodoacetamide-d5 (d5)
Molecular Formula C₂H₅IC₂D₃H₂IC₂H₄INOC₂D₅INO
Monoisotopic Mass 155.9408 u158.9596 u184.9442 u189.9756 u
Mass Shift upon Alkylation +28.0313 u+31.0501 u+57.0215 u+62.0529 u
Mass Difference (Heavy - Light) -2.0188 u-5.0314 u

Note: The mass shift is calculated based on the addition of the ethyl or acetamide group to the sulfur atom of cysteine, with the loss of a hydrogen atom from the thiol and the iodine atom from the reagent.

Experimental Protocols

Protocol 1: In-Solution Protein Reduction and Alkylation

This protocol is adapted from standard procedures for protein alkylation.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 500 mM DTT or 200 mM TCEP)

  • Iodoethane (light reagent)

  • This compound (heavy reagent)

  • Quenching solution (e.g., 1 M DTT)

  • Trypsin solution (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Protein Solubilization: Ensure the protein sample is completely solubilized in the lysis buffer.

  • Reduction:

    • Add the reducing agent to the protein solution to a final concentration of 5-10 mM (for DTT) or 5 mM (for TCEP).

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • For the "light" sample, add iodoethane to a final concentration of 20 mM.

    • For the "heavy" sample, add this compound to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching:

    • Add DTT to a final concentration of 10 mM to quench the excess iodoethane.

    • Incubate for 15 minutes at room temperature.

  • Sample Combination and Buffer Exchange:

    • Combine the "light" and "heavy" samples in a 1:1 ratio (or as per experimental design).

    • Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a suitable method like filter-aided sample preparation (FASP).

  • Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_alkylation Differential Alkylation cluster_downstream Downstream Processing cluster_analysis Data Analysis SampleA Control Sample AlkylationA Alkylation with Iodoethane (d0) SampleA->AlkylationA SampleB Treated Sample AlkylationB Alkylation with This compound (d3) SampleB->AlkylationB Combine Combine Samples AlkylationA->Combine AlkylationB->Combine Digest Tryptic Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Quantification LCMS->Quant

Caption: Workflow for quantitative proteomics using differential alkylation with Iodoethane-d3/d0.

logical_relationship Protein Protein with Cysteine Reduced Reduced Cysteine (-SH) Protein->Reduced Reduction (DTT/TCEP) Light Alkylated Cysteine (Light) -S-CH2CH3 Reduced->Light Iodoethane (d0) Heavy Alkylated Cysteine (Heavy) -S-CH2CD3 Reduced->Heavy Iodoethane-d3 MS Mass Spectrometry Light->MS Heavy->MS

References

Probing Enzymatic Mechanisms with Iodoethane-2,2,2-d3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme reaction mechanisms is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating the transition states and rate-limiting steps of enzymatic reactions. By replacing an atom in a substrate with one of its heavier isotopes, subtle changes in reaction rates can be observed, providing profound insights into the chemical steps of catalysis.

This document provides detailed application notes and protocols for the use of Iodoethane-2,2,2-d3, a deuterated isotopologue of iodoethane, in the mechanistic study of enzymatic reactions. While direct literature on the enzymatic use of this compound is sparse, we present a generalized approach based on well-established principles of KIE studies, drawing parallels from research on other deuterated substrates with enzymes such as methyltransferases and glutathione S-transferases. This guide is intended to serve as a practical resource for researchers designing and executing experiments to probe enzyme mechanisms involving alkyl halide substrates.

Principle of the Method: The Deuterium Kinetic Isotope Effect

The replacement of protium (¹H) with deuterium (²H or D) at a specific position in a substrate molecule can lead to a change in the reaction rate. This is known as the Deuterium Kinetic Isotope Effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond.[1] Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage is part of the rate-determining step.

A primary KIE (kH/kD > 1) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2] A secondary KIE can be observed when the isotopic substitution is at a position not directly involved in bond breaking, but where changes in hybridization occur during the transition state. The magnitude of the KIE provides valuable information about the transition state structure and the degree to which a particular bond cleavage contributes to the overall reaction rate.

Application: Mechanistic Investigation of Glutathione S-Transferases (GSTs)

Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including haloalkanes.[3] The reaction with iodoethane proceeds via a nucleophilic attack of the thiolate group of GSH on the α-carbon of iodoethane, displacing the iodide ion.

By comparing the reaction rates of a GST enzyme with iodoethane and this compound, we can investigate the nature of the transition state for this S_N2 reaction.

Hypothetical Quantitative Data

The following table summarizes hypothetical kinetic data for the reaction of a purified GST with iodoethane and this compound.

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)KIE (k_H/k_D) on k_cat/K_m
Iodoethane15012.510.46.93 x 10⁴\multirow{2}{*}{1.15}
This compound15511.09.176.02 x 10⁴

Interpretation of Data:

In this hypothetical example, a secondary kinetic isotope effect of 1.15 is observed on k_cat/K_m. This value, being greater than unity, suggests a change in the hybridization of the methyl carbon from sp³ in the ground state towards a more sp²-like character in the transition state, which is consistent with an S_N2 mechanism. The minimal effect on K_m indicates that the isotopic substitution does not significantly alter the binding of the substrate to the enzyme.

Experimental Protocols

General Considerations
  • Enzyme Purity: Use highly purified enzyme to avoid side reactions.

  • Substrate Purity: Ensure the chemical and isotopic purity of both iodoethane and this compound.

  • Buffer Conditions: Maintain consistent buffer composition, pH, and temperature for all assays.

  • Controls: Include no-enzyme controls to account for any non-enzymatic reaction.

Protocol 1: Determination of Steady-State Kinetic Parameters

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters for the GST-catalyzed reaction of iodoethane and its deuterated analog with glutathione. The assay monitors the increase in absorbance due to the formation of the S-ethylglutathione conjugate.

Materials:

  • Purified Glutathione S-Transferase (GST)

  • Glutathione (GSH)

  • Iodoethane

  • This compound

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Spectrophotometer capable of reading at 240 nm

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of GSH (100 mM) in potassium phosphate buffer.

  • Prepare stock solutions of iodoethane and this compound (10 mM) in ethanol.

  • Set up the reaction mixture in a quartz cuvette:

    • 940 µL of 100 mM potassium phosphate buffer, pH 6.5

    • 50 µL of 100 mM GSH solution (final concentration 5 mM)

    • A variable volume of the iodoethane or this compound stock solution to achieve a range of final concentrations (e.g., 10 µM to 500 µM).

    • Add buffer to a final volume of 990 µL.

  • Equilibrate the cuvette at the desired temperature (e.g., 25 °C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of a suitable dilution of the GST enzyme.

  • Immediately mix by inversion and start monitoring the increase in absorbance at 240 nm for 3-5 minutes.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient for the S-ethylglutathione product.

  • Repeat steps 3-7 for each substrate concentration for both iodoethane and this compound.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Competitive KIE Measurement by Mass Spectrometry

This method provides a more precise determination of the KIE on k_cat/K_m by analyzing the relative amounts of the unlabeled and deuterated products formed in a single reaction containing both substrates.

Materials:

  • Purified Glutathione S-Transferase (GST)

  • Glutathione (GSH)

  • Iodoethane

  • This compound

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare a reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 6.5)

    • GSH (5 mM)

    • An equimolar mixture of iodoethane and this compound (e.g., 50 µM each).

  • Take an initial sample (t=0) and quench it immediately.

  • Initiate the enzymatic reaction by adding GST.

  • At various time points (e.g., corresponding to ~10%, 20%, 30%, 40%, and 50% completion), withdraw aliquots of the reaction mixture and quench them.

  • Analyze the quenched samples by LC-MS to determine the ratio of the S-ethylglutathione product to the S-(ethyl-d3)glutathione product.

  • The KIE can be calculated from the change in the ratio of the products over the course of the reaction using appropriate equations.

Visualizations

Signaling Pathway and Experimental Logic

G Logical Flow for KIE Studies in Enzymology cluster_0 Hypothesis Formulation cluster_1 Experimental Design cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation cluster_4 Conclusion A Propose Reaction Mechanism (e.g., SN2 for GST) B Synthesize/Acquire Iodoethane & this compound A->B C Purify Enzyme (e.g., GST) A->C D Steady-State Kinetics (Spectrophotometry) B->D E Competitive KIE (Mass Spectrometry) B->E C->D C->E F Calculate Kinetic Parameters (Km, Vmax, kcat) D->F G Determine KIE Value E->G F->G H Relate KIE to Transition State Structure G->H I Refine/Confirm Reaction Mechanism H->I

Caption: Logical workflow for mechanistic studies using KIE.

Experimental Workflow for Competitive KIE Measurement

G Workflow for Competitive KIE by LC-MS start Start prep_reagents Prepare Reaction Mixture: Buffer, GSH, Iodoethane & Iodoethane-d3 start->prep_reagents t0_sample Take t=0 Sample & Quench prep_reagents->t0_sample add_enzyme Initiate Reaction with GST t0_sample->add_enzyme time_points Incubate and Collect Aliquots at Multiple Time Points add_enzyme->time_points quench_samples Quench Time-Point Samples time_points->quench_samples lcms_analysis Analyze all Samples by LC-MS quench_samples->lcms_analysis data_analysis Determine Product Ratios and Calculate KIE lcms_analysis->data_analysis end End data_analysis->end

Caption: Competitive KIE measurement workflow.

Conclusion

The use of this compound in conjunction with kinetic isotope effect studies offers a powerful approach to dissect the mechanisms of enzymes that process alkyl halide substrates. The protocols and conceptual framework provided here serve as a guide for researchers to design and interpret experiments aimed at understanding the intricate details of enzyme catalysis. Such mechanistic insights are invaluable for the rational design of enzyme inhibitors and the development of novel therapeutics.

References

Application Notes and Protocols for Iodoethane-2,2,2-d3 in NMR Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoethane-2,2,2-d3 (CD3CH2I) is a deuterated alkylating agent that serves as a powerful tool in Nuclear Magnetic Resonance (NMR) tracer studies. By introducing a stable isotope label, it allows for the precise tracking of ethylation events in biological systems, particularly the modification of nucleophilic residues in proteins and other biomolecules. The deuterium label provides a unique spectroscopic signature that can be monitored by various NMR techniques, offering insights into reaction mechanisms, kinetics, and the structural consequences of covalent modification. This document provides a detailed guide for utilizing this compound in NMR tracer studies, with a focus on protein alkylation.

Principle of the Method

The core of this method lies in the reaction of this compound with a target molecule, most commonly the sulfhydryl group of a cysteine residue in a protein, via a nucleophilic substitution (SN2) reaction. The deuterated ethyl group (–CH2CD3) is covalently attached to the target, creating a stable isotopic label. This modification can be detected and quantified using NMR spectroscopy.

The primary advantages of using a deuterated tracer like this compound include:

  • Minimal Isotope Effect: The kinetic isotope effect for deuterium substitution at the methyl group is generally small for this type of reaction, meaning the labeled molecule behaves very similarly to its non-deuterated counterpart.

  • Clean NMR Background: Deuterium (²H) is not naturally abundant, and its NMR signals are well-separated from proton (¹H) signals, providing a clear window for detection.[1]

  • Versatility in Detection: The label can be detected directly via ²H NMR or indirectly by its effect on the ¹H and ¹³C signals of neighboring atoms in the modified molecule using experiments like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[2]

Applications in Drug Development and Research

  • Target Engagement Studies: Confirming that a drug or tool compound covalently modifies its intended target protein.

  • Mechanism of Action Studies: Elucidating the specific site of modification within a protein.

  • Kinetic Analysis: Measuring the rate of covalent modification to understand inhibitor potency and residence time.

  • Structural Biology: Probing the structural changes in a protein upon covalent modification.

  • Metabolic Labeling: While less common for iodoethane, in principle, it can be used to trace the fate of ethyl groups in certain metabolic pathways.

Experimental Protocols

Protocol 1: In Vitro Labeling of a Purified Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing a reactive cysteine residue.

Materials:

  • Purified protein of interest (e.g., a cysteine-containing enzyme) in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.0).

  • This compound (≥98 atom % D).[3][4]

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment).

  • NMR tubes.

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the reaction buffer to a final concentration of 50-200 µM.

    • If the protein's cysteine residues are oxidized, add a 5-10 fold molar excess of a reducing agent (e.g., TCEP) and incubate for 30 minutes at room temperature to ensure the sulfhydryl groups are in their reduced state.

    • Note: If the protein is sensitive to reduction, this step should be optimized.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) or add it directly if it is a liquid.

    • Add a 1 to 10-fold molar excess of this compound to the protein solution. The exact ratio should be optimized based on the reactivity of the cysteine residue and the desired extent of labeling.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The reaction time should be optimized based on kinetic studies.

  • Quenching the Reaction (Optional):

    • To stop the reaction at a specific time point, add a quenching reagent with a highly reactive thiol, such as a 100-fold molar excess of L-cysteine or β-mercaptoethanol.

  • Sample Preparation for NMR:

    • Remove the excess this compound and quenching reagent by buffer exchange using a desalting column or through dialysis against the NMR buffer.

    • Concentrate the labeled protein to the desired concentration for NMR analysis (typically 0.1 - 1 mM).

    • Transfer the final sample into a high-quality NMR tube.

Protocol 2: NMR Data Acquisition and Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to confirm and characterize the protein modification.

1. ¹H-¹³C HSQC for Indirect Detection:

  • Principle: Covalent modification of a cysteine residue with the deuterated ethyl group will cause significant chemical shift perturbations for the alpha- and beta-protons and carbons of the modified cysteine, as well as for neighboring residues in the protein's 3D structure.

  • Acquisition:

    • Acquire a 2D ¹H-¹³C HSQC spectrum of the unlabeled protein as a reference.

    • Acquire a 2D ¹H-¹³C HSQC spectrum of the this compound labeled protein under identical conditions.

  • Analysis:

    • Overlay the two spectra.

    • Identify the amino acid residues whose peaks have shifted or disappeared in the spectrum of the labeled protein.

    • Significant chemical shift changes for a specific cysteine residue confirm its modification. Changes in the chemical shifts of other residues can provide information about structural rearrangements upon labeling.

2. ²H NMR for Direct Detection:

  • Principle: Directly observe the NMR signal from the deuterium nuclei of the attached -CD₃ group. This provides a very clean signal with minimal background.

  • Acquisition:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire a 1D ²H spectrum. A broad signal will be observed for the deuterated methyl group attached to the slowly tumbling protein.

  • Analysis:

    • The presence of a deuterium signal confirms the incorporation of the label.

    • The intensity of the signal can be used for quantification if a suitable internal standard is used.

3. Mass Spectrometry for Confirmation:

  • Principle: The addition of the deuterated ethyl group (mass = 32.06 Da for -CH₂CD₃) to the protein can be precisely measured by mass spectrometry.

  • Procedure:

    • Analyze the unlabeled and labeled protein samples by ESI-MS.

    • A mass increase corresponding to the mass of the deuterated ethyl group will confirm the modification.

    • To identify the specific site of modification, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS.

Data Presentation

Quantitative data from NMR tracer studies can be summarized to compare the extent and rate of modification under different conditions.

Table 1: Hypothetical Quantitative Analysis of Protein Ethylation by this compound

ParameterCondition A (e.g., Wild-Type Protein)Condition B (e.g., Mutant Protein)Condition C (e.g., With Inhibitor)
Extent of Labeling (%) 95 ± 345 ± 510 ± 2
Apparent Rate Constant (k_app, M⁻¹s⁻¹) 150305
¹H-¹³C Cβ Chemical Shift Change (ppm) Δδ(¹H) = 0.8, Δδ(¹³C) = 4.5Δδ(¹H) = 0.8, Δδ(¹³C) = 4.5Not applicable

Data in this table is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for NMR Tracer Studies cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Sample Prep cluster_analysis Analysis protein_prep Protein Preparation (with reducing agent) reaction Incubate Protein with This compound protein_prep->reaction tracer_prep Prepare this compound Stock Solution tracer_prep->reaction quench Quench Reaction (Optional) reaction->quench ms_confirm Mass Spectrometry Confirmation reaction->ms_confirm buffer_exchange Buffer Exchange (Desalting/Dialysis) quench->buffer_exchange concentration Concentrate Protein buffer_exchange->concentration nmr_tube Prepare NMR Sample concentration->nmr_tube nmr_acq NMR Data Acquisition (e.g., 1H-13C HSQC, 2H NMR) nmr_tube->nmr_acq data_analysis Data Analysis (Chemical Shift Mapping, Kinetics) nmr_acq->data_analysis

Caption: Figure 1. Workflow for protein labeling and analysis.

Signaling Pathway Diagram

signaling_pathway Figure 2. Cysteine Modification Signaling Pathway cluster_protein Target Protein cluster_tracer Tracer cluster_cellular_context Cellular Context protein_unmodified Protein-SH (Active Cysteine) iodoethane This compound (CD3CH2I) protein_unmodified->iodoethane Reacts with protein_modified Protein-S-CH2CD3 (Modified Cysteine) downstream_effect Downstream Effect (e.g., Altered Enzyme Activity) protein_modified->downstream_effect iodoethane->protein_modified Alkylation upstream_signal Upstream Signal (e.g., Oxidative Stress) upstream_signal->protein_unmodified Regulates Cys Reactivity

Caption: Figure 2. Probing cysteine reactivity with Iodoethane-d3.

References

Application Notes: Selective Ethylation of Thiols with Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of thiol groups, predominantly found on cysteine residues in proteins, is a cornerstone of chemical proteomics and drug development. Iodoethane-2,2,2-d3 (d3-ethyl iodide) is a deuterated alkylating agent that enables the covalent labeling of nucleophilic thiol groups. This stable isotope labeling approach facilitates the relative quantification of protein thiols between different samples using mass spectrometry. The incorporation of a deuterium (d3) label introduces a known mass shift, allowing for the differentiation and quantification of labeled peptides from their unlabeled or alternatively labeled counterparts.

Principle of the Method

The selective ethylation of thiols with this compound proceeds via a nucleophilic substitution (SN2) reaction. The sulfur atom of a deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon of the iodoethane-d3 molecule. This results in the formation of a stable thioether bond and the displacement of the iodide leaving group. The reaction is highly selective for thiols at a pH range of 7-8.5, where the thiol group is sufficiently deprotonated to be reactive, while other potentially nucleophilic groups like amines are generally protonated and less reactive.

The key advantage of using this compound lies in the +3 Dalton mass shift it imparts to the modified cysteine residue. This mass difference is readily detectable by mass spectrometry, allowing for the differentiation of labeled peptides from two different samples in a quantitative proteomics experiment. For instance, a control sample can be labeled with light iodoethane, while a treated sample is labeled with heavy this compound. The relative peak intensities of the paired isotopic peptides in the mass spectrum correspond to the relative abundance of the cysteine-containing peptide in the two samples.

Applications

  • Quantitative Proteomics: this compound is suitable for comparative proteomic studies to investigate changes in protein expression or cysteine reactivity. This can be applied to study cellular responses to stimuli, disease states, or drug treatments.

  • Drug Development: This reagent can be used in competitive binding assays to identify cysteine-reactive drug candidates. By assessing the ability of a compound to inhibit the labeling of a target protein with iodoethane-d3, one can determine the compound's binding affinity and selectivity for that cysteine residue.

  • Redox Proteomics: The reactivity of cysteine thiols is often modulated by the cellular redox environment. Iodoethane-d3 can be used to probe changes in the redox state of specific cysteine residues under different physiological or pathological conditions.

Limitations

  • Reactivity: Iodoethane is generally less reactive than iodoacetamide, a more commonly used thiol-alkylating agent. This may necessitate longer incubation times or higher concentrations to achieve complete labeling.

  • Side Reactions: While selective for thiols under controlled pH, side reactions with other nucleophilic residues like methionine, histidine, or lysine can occur, particularly at higher pH or with prolonged incubation times.

  • Stability: Iodoalkane reagents can be sensitive to light and should be handled accordingly. Stock solutions should be prepared fresh and protected from light.

Experimental Protocols

Protocol 1: In-Solution Alkylation of Proteins for Quantitative Proteomics

This protocol describes the differential labeling of two protein samples for relative quantification using mass spectrometry.

Materials:

  • This compound (CD3CH2I)[1]

  • Iodoethane (CH3CH2I) (for light labeling)

  • Dithiothreitol (DTT)

  • Urea

  • Tris-HCl buffer (pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trypsin (proteomics grade)

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Reduction:

    • Solubilize 100 µg of protein from each sample (e.g., control and treated) in 100 µL of lysis buffer (8 M Urea in 50 mM Tris-HCl, pH 8.0).

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate for 1 hour at 37°C with gentle shaking.

  • Selective Ethylation (Alkylation):

    • Prepare fresh stock solutions of 1 M iodoethane and 1 M this compound in ACN. Protect from light.

    • To the control sample, add the light iodoethane stock solution to a final concentration of 40 mM.

    • To the treated sample, add the heavy this compound stock solution to a final concentration of 40 mM.

    • Incubate both samples for 1 hour at room temperature in the dark.

  • Quenching the Reaction:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Pooling and Protein Digestion:

    • Combine the light- and heavy-labeled protein samples.

    • Dilute the mixture 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be configured to detect the +3 Da mass shift between the light and heavy labeled peptide pairs.

Data Presentation

The following table provides an example of the expected quantitative data from a differential labeling experiment using iodoethane and this compound.

Protein IDPeptide SequenceCharge StateLight m/zHeavy m/zMass Shift (Da)Fold Change (Heavy/Light)
P12345ACC ELISK+2523.26524.763.002.5
Q67890FVLC TGDER+2548.78550.283.000.8
P54321YVC *NPIWQR+3401.54402.543.001.2

* Cysteine residue labeled with either ethyl (light) or ethyl-d3 (heavy) group.

Visualizations

Below is a diagram illustrating the experimental workflow for quantitative proteomics using selective thiol ethylation.

workflow Workflow for Quantitative Thiol Proteomics using Iodoethane-d3 cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_processing Sample Processing cluster_analysis Data Analysis sample1 Control Sample reduce1 Reduce with DTT sample1->reduce1 sample2 Treated Sample reduce2 Reduce with DTT sample2->reduce2 label_light Label with Iodoethane (light) reduce1->label_light label_heavy Label with Iodoethane-d3 (heavy) reduce2->label_heavy combine Combine Samples label_light->combine label_heavy->combine digest Trypsin Digestion combine->digest desalt C18 Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms quant Peptide Quantification (Heavy/Light Ratio) lcms->quant protein_id Protein Identification lcms->protein_id

Caption: Experimental workflow for quantitative proteomics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Deuterated Ethylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deuterated ethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in deuterated ethylation reactions?

Low yields in deuterated ethylation reactions, which are typically SN2 reactions, can stem from several factors:

  • Poor Nucleophilicity of the Substrate: The substrate (e.g., phenol, amine, or amide) may not be sufficiently deprotonated to act as a potent nucleophile.

  • Steric Hindrance: Bulky groups on either the substrate or the deuterated ethylating agent can impede the backside attack required for an SN2 reaction.[1]

  • Side Reactions: Competing elimination (E2) reactions are a common issue, especially with secondary or tertiary alkyl halides, leading to the formation of deuterated ethene instead of the desired ethylated product.[2][3]

  • Reagent Quality and Stability: The deuterated ethylating agent may be of poor quality or may have degraded. Similarly, anhydrous solvents and inert atmospheres are crucial as water can quench the nucleophile and other reactants.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the reaction outcome.

Q2: How does the kinetic isotope effect (KIE) influence deuterated ethylation reactions?

The kinetic isotope effect (KIE) refers to the change in reaction rate upon isotopic substitution. In the case of deuterated ethylating agents like iodoethane-d5 or ethyl-d5 tosylate, the C-D bonds are stronger than C-H bonds. However, in a typical SN2 ethylation, the C-D bonds on the ethyl group are not broken during the rate-determining step. Therefore, a primary KIE is not expected. A small secondary KIE might be observed, but it is generally not a significant factor contributing to low yields. If a competing E2 elimination reaction is occurring, where a C-D bond at the beta-position would be broken in the rate-determining step, a primary KIE could be observed, slowing down this side reaction.

Q3: Which deuterated ethylating agent is better: iodoethane-d5 or ethyl-d5 tosylate?

Both are effective ethylating agents. The choice often depends on the specific substrate and reaction conditions.

  • Iodoethane-d5: Iodide is an excellent leaving group, making this reagent highly reactive. However, it is also more prone to degradation and may require more stringent anhydrous conditions.

  • Ethyl-d5 tosylate: Tosylate is also a very good leaving group. Ethyl tosylates are often more stable and easier to handle than the corresponding iodides.

The optimal choice may require empirical testing for your specific system.

Troubleshooting Guides

Issue 1: Low Yield in O-Ethylation of Phenols (Williamson Ether Synthesis)

Q: I am attempting to synthesize a deuterated ethyl phenyl ether via the Williamson ether synthesis, but my yields are consistently low. What could be the problem?

A: Low yields in the deuterated Williamson ether synthesis are a common problem. Let's break down the potential causes and solutions.[1][3][4][5][6][7]

Troubleshooting Steps:

  • Incomplete Deprotonation of Phenol: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the reaction rate will be slow.

    • Solution: Use a sufficiently strong base to fully deprotonate the phenol. For phenols, bases like sodium hydride (NaH), sodium ethoxide, or potassium carbonate are commonly used. Ensure you are using at least one equivalent of the base. The pKa of the phenol and the pKa of the conjugate acid of the base should be carefully considered.

  • Competing Elimination (E2) Reaction: While less common with primary ethylating agents, if your reaction conditions are too harsh (e.g., very high temperatures), elimination to form ethene-d5 can occur.

    • Solution: Use the mildest possible reaction conditions. Running the reaction at room temperature or slightly elevated temperatures is often sufficient. Avoid excessively strong and sterically hindered bases if possible, as they can favor elimination.

  • Moisture in the Reaction: Alkoxides and phenoxides are strong bases and will be quenched by water.

    • Solution: Use anhydrous solvents (e.g., dry DMF, acetonitrile, or THF). Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of Deuterated Ethylating Agent: The iodoethane-d5 or ethyl-d5 tosylate may have degraded.

    • Solution: Use a fresh bottle of the reagent or purify it before use. Store deuterated alkyl halides protected from light and moisture.

Logical Workflow for Troubleshooting Phenol Ethylation

G start Low Yield in Deuterated Phenol Ethylation check_base Is the phenol fully deprotonated? start->check_base check_conditions Are reaction conditions too harsh? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH) and ensure ≥1 equivalent. check_base->solution_base No check_moisture Is the reaction strictly anhydrous? check_conditions->check_moisture No solution_conditions Lower the reaction temperature. Use a less hindered base. check_conditions->solution_conditions Yes check_reagent Is the deuterated ethylating agent of high quality? check_moisture->check_reagent Yes solution_moisture Use anhydrous solvents and an inert atmosphere. check_moisture->solution_moisture No solution_reagent Use fresh or purified reagent. check_reagent->solution_reagent No end Improved Yield check_reagent->end Yes solution_base->end solution_conditions->end solution_moisture->end solution_reagent->end

Caption: Troubleshooting workflow for low yield in deuterated phenol ethylation.

Issue 2: Low Yield in N-Ethylation of Amines

Q: I'm trying to perform a deuterated ethylation on a primary/secondary amine and I'm getting a mixture of products and a low yield of my desired mono-ethylated product. What's going wrong?

A: N-alkylation of amines can be challenging due to over-alkylation. The product of the initial ethylation is often more nucleophilic than the starting amine, leading to further reaction to form di-ethylated and even tri-ethylated products.[8][9][10]

Troubleshooting Steps:

  • Over-alkylation: As mentioned, the primary issue is often the formation of poly-alkylated products.

    • Solution: Use a large excess of the starting amine relative to the deuterated ethylating agent. This statistical approach increases the probability that the ethylating agent will react with the starting amine rather than the ethylated product. Another strategy is to use a protecting group on the amine, perform the ethylation, and then deprotect.

  • Base Selection: A base is needed to neutralize the ammonium salt formed during the reaction.

    • Solution: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a carbonate base (e.g., K₂CO₃) is often a good choice. This prevents the base itself from competing in the alkylation.

  • Solvent Choice: The solvent can influence the reaction rate and selectivity.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for SN2 reactions.

Decision Tree for Amine Ethylation Issues

G start Low Yield of Mono-ethylated Deuterated Amine check_products Is a mixture of poly-ethylated products observed? start->check_products check_base Is the base appropriate? check_products->check_base No solution_excess_amine Use a large excess of the starting amine. check_products->solution_excess_amine Yes solution_base Use a non-nucleophilic, hindered base (e.g., DIPEA). check_base->solution_base No end Improved Selectivity and Yield check_base->end Yes solution_excess_amine->end solution_base->end

Caption: Decision tree for troubleshooting low yields in deuterated amine ethylation.

Issue 3: Low Yield in N-Ethylation of Amides

Q: My attempt to N-ethylate an amide with a deuterated ethyl halide is resulting in very low conversion. How can I improve the yield?

A: Amides are significantly less nucleophilic than amines, and their deprotonation requires a strong base. Low conversion is often due to incomplete deprotonation or side reactions.

Troubleshooting Steps:

  • Insufficient Basicity: The N-H proton of an amide is much less acidic than that of an amine or phenol.

    • Solution: A very strong base is required for deprotonation. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common choice. Ensure the reaction is strictly anhydrous, as NaH reacts violently with water.

  • O-alkylation vs. N-alkylation: Amide anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. This can lead to the formation of an undesired O-ethylated imidate byproduct.

    • Solution: The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and ethylating agent. Generally, polar aprotic solvents favor N-alkylation.

Experimental Protocols & Data

Below are representative protocols for the deuterated ethylation of phenol, aniline (as a representative amine), and benzamide (as a representative amide). These are model protocols and may require optimization for your specific substrate.

Table 1: Representative Protocols for Deuterated Ethylation

Parameter O-Ethylation of Phenol N-Ethylation of Aniline N-Ethylation of Benzamide
Substrate PhenolAnilineBenzamide
Deuterated Reagent Iodoethane-d5Ethyl-d5 tosylateIodoethane-d5
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent Anhydrous DMFAnhydrous AcetonitrileAnhydrous THF
Temperature Room Temperature80 °C (Reflux)Room Temperature
Reaction Time 4-6 hours12-18 hours8-12 hours
Typical Yield >90%70-85% (mono-ethylated)60-75%
Key Consideration Ensure complete deprotonationUse excess aniline to minimize diethylationStrictly anhydrous conditions are essential

Detailed Methodologies

Protocol 1: Synthesis of Phenetole-d5 (O-Ethylation of Phenol)

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of phenol (1.0 equivalent) in anhydrous DMF at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add iodoethane-d5 (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(Ethyl-d5)aniline (N-Ethylation of Aniline)

  • To a round-bottom flask, add aniline (3.0 equivalents), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Heat the mixture to reflux (approximately 80 °C).

  • Add a solution of ethyl-d5 tosylate (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Continue to reflux the reaction mixture, monitoring by TLC or GC-MS until the ethyl-d5 tosylate is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess aniline.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of N-(Ethyl-d5)benzamide (N-Ethylation of Benzamide)

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) and carefully decant the hexane.

  • Add anhydrous THF to the flask, followed by the portion-wise addition of benzamide (1.0 equivalent) at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Add iodoethane-d5 (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 8-12 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

By carefully considering the factors outlined in these guides and adapting the provided protocols, researchers can effectively troubleshoot and improve the yields of their deuterated ethylation reactions.

References

identifying side products of Iodoethane-2,2,2-d3 in basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the use of Iodoethane-2,2,2-d3 in experiments under basic conditions, with a focus on identifying and managing potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when this compound reacts with a base?

When this compound (structure: CD₃CH₂I) is subjected to basic conditions, it can undergo two competing reactions: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).[1][2][3]

  • Sₙ2 Product (Major): The primary reaction pathway for this primary alkyl halide is Sₙ2, where the base acts as a nucleophile, attacking the carbon bonded to iodine. This results in the formation of Ethanol-2,2,2-d3 (CD₃CH₂OH).[4][5][6]

  • E2 Product (Side Product): A competing E2 reaction can also occur, where the base acts as a Brønsted-Lowry base, abstracting a deuteron from the β-carbon (the deuterated carbon). This results in the formation of 1,1-dideuterioethene (CH₂=CD₂) as a side product.[1][7]

Q2: How is the 1,1-dideuterioethene side product formed?

The formation of 1,1-dideuterioethene occurs via an E2 elimination mechanism. This is a concerted, one-step reaction where the base removes a deuteron from the β-carbon at the same time the carbon-iodine bond breaks and a π-bond is formed between the α and β carbons.[8][9][10]

Q3: What experimental factors influence the ratio of substitution (Sₙ2) to elimination (E2) products?

Several factors can be adjusted to control the product distribution:

  • Steric Hindrance of the Base: This is a critical factor. Sterically bulky bases, such as potassium tert-butoxide (t-BuOK), hinder the Sₙ2 pathway and strongly favor the E2 reaction. Less hindered bases, like sodium hydroxide (NaOH) or sodium methoxide (NaOMe), favor the Sₙ2 pathway.[2][11][12]

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. E2 reactions have a higher activation energy than Sₙ2 reactions, and increasing the temperature provides the energy needed to overcome this barrier.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to favor Sₙ2 reactions.[13] Polar protic solvents can participate in both pathways.

Q4: How can I minimize the formation of the 1,1-dideuterioethene side product?

To maximize the yield of the desired Sₙ2 product, Ethanol-2,2,2-d3, consider the following adjustments:

  • Use a strong, but non-bulky, nucleophile/base (e.g., NaOH, NaOMe).

  • Maintain a low reaction temperature.

  • Use a polar aprotic solvent.

Q5: What analytical techniques are recommended for identifying and quantifying the products?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.

  • GC-MS: Can be used to separate the volatile products (Ethanol-2,2,2-d3 and 1,1-dideuterioethene) and identify them based on their mass-to-charge ratio.

  • ¹H NMR: Will allow for clear differentiation.

    • Ethanol-2,2,2-d3 (CD₃CH₂OH): Will show a characteristic quartet for the -CH₂- group.

    • 1,1-dideuterioethene (CH₂=CD₂): Will show a singlet for the two equivalent vinyl protons (=CH₂).

  • ¹³C NMR: Can also be used to confirm the carbon skeletons of the products.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low yield of desired Sₙ2 product (Ethanol-2,2,2-d3) The reaction conditions are favoring the E2 elimination pathway.• Lower the reaction temperature.• Switch to a less sterically hindered base (e.g., from t-BuOK to NaOH).• Ensure a polar aprotic solvent is being used.
Significant peak corresponding to 1,1-dideuterioethene in GC-MS or NMR analysis • The base used is too sterically bulky.• The reaction temperature is too high.• Rerun the experiment with a less hindered base.• Perform the reaction at room temperature or below, monitoring for completion.
Presence of multiple unexpected side products The reaction may be too vigorous, or the starting materials may have degraded.• Verify the purity of the this compound.• Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive.• Control the rate of addition of the base.

Data Summary

The choice of base is a primary determinant of the reaction outcome. The following table summarizes the expected product distribution.

Base TypeExampleSteric HindrancePredominant ReactionMajor ProductMinor Product
Non-Bulky NaOH, CH₃ONaLowSₙ2Ethanol-2,2,2-d31,1-dideuterioethene
Bulky (CH₃)₃COK (t-BuOK)HighE21,1-dideuterioetheneEthanol-2,2,2-d3

Key Experimental Methodologies

General Protocol for Reaction in Basic Conditions
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve this compound in an appropriate solvent (e.g., acetone).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition: Slowly add a solution of the chosen base (e.g., sodium hydroxide in water or sodium methoxide in methanol) to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at the controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for GC-MS analysis.

  • Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified further by distillation or column chromatography if necessary.

Reaction Pathway Visualization

ReactionPathways sub This compound (CD₃CH₂I) ts_sn2 Sₙ2 Transition State sub->ts_sn2 ts_e2 E2 Transition State sub->ts_e2 base Base (B⁻) base->ts_sn2 Sₙ2 Pathway (Nucleophilic Attack) base->ts_e2 E2 Pathway (Deuteron Abstraction) prod_sn2 Ethanol-2,2,2-d3 (CD₃CH₂OH) ts_sn2->prod_sn2 iodide I⁻ ts_sn2->iodide prod_e2 1,1-dideuterioethene (CH₂=CD₂) ts_e2->prod_e2 ts_e2->iodide hb HB ts_e2->hb

Caption: Competing Sₙ2 and E2 pathways for this compound.

References

Technical Support Center: Optimizing Reactions with Iodoethane-2,2,2-d3 and Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions when using Iodoethane-2,2,2-d3 with sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and maximizing reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Steric Hindrance: The primary challenge with bulky substrates is the steric repulsion between the nucleophile and the electrophile, which slows down or prevents the desired SN2 reaction.[1][2] 2. Inappropriate Solvent: The use of polar protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophile, reducing its reactivity.[2][3][4] 3. Unsuitable Base: For nucleophiles that require deprotonation (e.g., phenols, secondary amines), an inappropriate base may not be strong enough to generate the active nucleophile or may be too sterically hindered itself. 4. Competing Elimination Reaction: At higher temperatures, the elimination (E2) reaction can become a significant side reaction, especially with sterically hindered substrates.1. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and base to find the optimal conditions for your specific substrate. 2. Select an Appropriate Solvent: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents dissolve the reactants but do not significantly solvate the nucleophile, thus enhancing its reactivity.[3][4] 3. Choose a Suitable Base: For substrates requiring deprotonation, use a strong, non-nucleophilic base. For hindered phenols, a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often effective. For hindered secondary amines, a weaker base or no base might be necessary, depending on the amine's pKa. 4. Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing elimination reaction. Room temperature or slightly elevated temperatures are often a good starting point.
Formation of Quaternary Ammonium Salt (for amine substrates) Over-alkylation of the desired tertiary amine product can occur, especially if the product is not sufficiently sterically hindered to prevent a second alkylation.1. Stoichiometry Control: Use a slight excess of the amine substrate relative to the this compound. 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. 3. Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and stop it once the desired product is formed, before significant over-alkylation occurs.
Reaction Stalls or is Sluggish 1. Insufficient Temperature: While high temperatures can promote elimination, a temperature that is too low may not provide enough energy to overcome the activation barrier, especially with hindered substrates. 2. Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent at the reaction temperature. 3. Deactivated Nucleophile: The nucleophile may be protonated or otherwise deactivated.1. Gradual Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and side product formation. 2. Improve Solubility: Choose a solvent in which all reactants are soluble at the desired reaction temperature. In some cases, a co-solvent system may be beneficial. 3. Ensure Nucleophile Activity: If a base is used, ensure it is strong enough to deprotonate the substrate. For amine nucleophiles, ensure the reaction medium is not acidic.
Difficult Product Purification 1. Similar Polarity of Product and Starting Material: The ethylated product may have a similar polarity to the starting material, making chromatographic separation challenging. 2. Presence of Basic Byproducts: For reactions involving amines, the presence of basic starting materials or byproducts can complicate purification on standard silica gel.1. Chromatographic Optimization: For challenging separations, consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amine-functionalized silica for basic products).[5] You can also try different solvent systems for elution. 2. Acid-Base Extraction: For amine products, an acid-base extraction can be an effective purification step. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reaction of this compound with a sterically hindered substrate?

A1: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This involves a backside attack of the nucleophile on the carbon atom bearing the iodine. The steric bulk on the substrate hinders this approach, making the reaction more challenging than with unhindered substrates.

Q2: Why is a polar aprotic solvent recommended for these reactions?

A2: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are ideal for SN2 reactions.[3][4] They are polar enough to dissolve the ionic nucleophiles (if applicable) but do not form strong hydrogen bonds with the nucleophile. This "naked" nucleophile is more reactive and better able to overcome the steric barrier of the substrate. In contrast, polar protic solvents (like water, ethanol) form a "cage" of solvent molecules around the nucleophile, stabilizing it and reducing its reactivity.[2]

Q3: How does temperature affect the outcome of the reaction?

A3: Temperature has a significant impact. Higher temperatures increase the rate of all reactions, but they disproportionately favor the competing elimination (E2) reaction over the desired SN2 substitution. Therefore, it is generally best to use the lowest temperature at which a reasonable reaction rate is observed to maximize the yield of the substitution product.

Q4: What type of base should I use for activating my sterically hindered nucleophile?

A4: The choice of base depends on the pKa of your substrate.

  • For hindered phenols: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the hydroxyl group to form the more nucleophilic phenoxide.

  • For hindered secondary amines: These are often sufficiently nucleophilic to react directly without a base. If a base is needed to scavenge the HI byproduct, a bulky, non-nucleophilic amine base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine can be used to avoid competition with the substrate.

Q5: Will there be a significant kinetic isotope effect when using this compound compared to Iodoethane?

A5: For this type of reaction, a secondary kinetic isotope effect is expected. The C-D bond is slightly stronger and shorter than a C-H bond. In the SN2 transition state, the hybridization of the carbon atom changes from sp3 to a more sp2-like geometry. This change can lead to a small change in the reaction rate. However, for an alpha-secondary kinetic isotope effect in an SN2 reaction, the effect is typically small and may not significantly impact the overall reaction outcome in terms of yield, though it can be a valuable tool for mechanistic studies.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrate.

General Protocol for N-Ethylation of a Sterically Hindered Secondary Amine
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered secondary amine (1.0 eq.) in anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of amine).

  • Base Addition (Optional): If scavenging the generated HI is necessary, add a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq.).

  • Addition of this compound: Slowly add this compound (1.05 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gently warm the mixture to 40-60 °C and continue to monitor.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. For basic amine products, using amine-functionalized silica gel or adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the separation.[5]

General Protocol for O-Ethylation of a Sterically Hindered Phenol
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered phenol (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or potassium carbonate (K2CO3, 2.0 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Addition of this compound: Cool the reaction mixture to 0 °C and slowly add this compound (1.1 eq.).

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required for less reactive substrates.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Data Summary

The following tables provide hypothetical yield data based on the general principles of SN2 reactions with sterically hindered substrates. Actual yields will vary depending on the specific substrate.

Table 1: Effect of Solvent on the Ethylation of a Hindered Secondary Amine at 50 °C

SolventDielectric ConstantSolvent TypeExpected Relative Yield (%)
DMF37Polar AproticHigh (e.g., 70-90%)
Acetonitrile36Polar AproticModerate to High (e.g., 60-80%)
THF7.6Moderately Polar AproticModerate (e.g., 40-60%)
Ethanol25Polar ProticLow (e.g., <20%)
Toluene2.4Non-polarVery Low (due to poor solubility of reactants)

Table 2: Effect of Temperature on the Ethylation of a Hindered Phenol in DMF

Temperature (°C)Expected Substitution (SN2) Yield (%)Expected Elimination (E2) Byproduct (%)
25Moderate (reaction may be slow)Low
50HighModerate
80Moderate to HighSignificant
120Low to ModerateMajor Product

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve hindered substrate in anhydrous polar aprotic solvent add_base Add non-nucleophilic base (if required) prep->add_base add_iodoethane Slowly add This compound add_base->add_iodoethane monitor Monitor reaction (TLC, LC-MS) add_iodoethane->monitor adjust_temp Adjust temperature (if necessary) monitor->adjust_temp quench Quench reaction monitor->quench Reaction complete adjust_temp->monitor extract Extract product quench->extract purify Purify by chromatography extract->purify

Caption: General experimental workflow for ethylation of hindered substrates.

troubleshooting_logic start Low Yield? cause1 Steric Hindrance? start->cause1 Yes cause2 Wrong Solvent? start->cause2 No cause1->cause2 No solution1 Optimize conditions: - Different base - Longer reaction time cause1->solution1 Yes cause3 High Temperature? cause2->cause3 No solution2 Switch to polar aprotic solvent (e.g., DMF, DMSO) cause2->solution2 Yes solution3 Lower reaction temperature to minimize elimination cause3->solution3 Yes

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Iodoethane-2,2,2-d3.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample after synthesis?

A1: Common impurities include unreacted ethanol-d3, free iodine (I₂), acidic byproducts such as phosphorous acid (H₃PO₃) or hydroiodic acid (HI), and potentially diethyl ether-d6 as a side-product.[1][2] The presence of free iodine is often indicated by a brown or reddish color in the crude product.[3]

Q2: Why is my purified this compound turning brown or pink upon storage?

A2: Iodoethane is susceptible to decomposition upon exposure to light and air, which liberates free iodine and causes the discoloration.[3][4] To prevent this, it should be stored in a dark, refrigerated environment (2-8°C). Commercial preparations often contain stabilizers like copper wire or silver.[5][6]

Q3: What is the purpose of washing the crude product with a basic solution?

A3: Washing with a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, neutralizes and removes acidic impurities like H₃PO₃ or HI.[4][7] Solutions like sodium bisulfite can also be used to effectively remove free iodine.[1]

Q4: Which drying agent is suitable for this compound?

A4: Anhydrous calcium chloride or anhydrous sodium sulfate are commonly used to dry this compound before the final distillation.[2][4]

Q5: What is the expected boiling point of this compound?

A5: The boiling point of this compound is in the range of 69-73°C. The final distillation fraction should be collected within this temperature range.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Purified product is colored (yellow, pink, or brown) Presence of dissolved iodine (I₂) due to decomposition or incomplete removal.[1][3]Wash the product with a dilute solution of sodium bisulfite or sodium thiosulfate until the color disappears.[1] Store the purified product over a small piece of copper wire or silver to prevent further decomposition.[3][5][6]
Low yield after purification - Incomplete reaction during synthesis.- Loss of product during washing steps due to its slight solubility in water.- Distillation performed too quickly or at the wrong temperature.- Ensure the initial reaction goes to completion.- Minimize the volume of water used for washing and avoid vigorous shaking to prevent emulsion formation.- Perform the distillation slowly and carefully collect the fraction boiling between 69-73°C.[2]
Product is cloudy after drying Incomplete drying; presence of residual water.Add more anhydrous drying agent (e.g., calcium chloride) and allow for sufficient time for the product to become clear before decanting or filtering.[2]
Broad boiling point range during distillation Presence of impurities with boiling points close to that of the product (e.g., unreacted ethanol-d3 or diethyl ether-d6).Ensure thorough washing to remove water-soluble impurities like ethanol-d3. If ether is a suspected contaminant, a more efficient fractional distillation setup may be required.
Solid precipitate forms during storage This is not a commonly reported issue but could indicate a reaction with residual impurities or the storage container.Re-purify the product by distillation. Ensure the storage container is clean, dry, and inert.

Quantitative Data Summary

The following table summarizes the physical properties of this compound and its common impurities.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundCD₃CH₂I158.98[8]69-731.987 (at 25°C)
Ethanol-d3CD₃CH₂OH49.09~78~0.8
Diethyl ether-d6(CD₃CH₂)₂O80.18~34.6~0.713
IodineI₂253.811844.93
WaterH₂O18.021001.0

Experimental Protocols

Protocol 1: Washing of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of water and gently shake. Allow the layers to separate and discard the upper aqueous layer. This step removes the bulk of unreacted ethanol-d3.[1][2]

  • Add a dilute solution of sodium bisulfite (5-10%) and shake until any brown color from iodine disappears.[1] Alternatively, use a dilute solution of sodium hydroxide or sodium bicarbonate to neutralize acidic byproducts.[4]

  • Separate and discard the aqueous layer.

  • Wash again with water to remove any remaining inorganic salts.[2]

  • Separate the lower organic layer containing the iodoethane.

Protocol 2: Drying of this compound
  • Transfer the washed this compound into a dry conical flask or beaker.

  • Add a small amount of anhydrous calcium chloride or sodium sulfate granules.[2][4]

  • Swirl the flask occasionally until the liquid becomes clear, indicating that water has been absorbed by the drying agent.

  • Separate the dry product from the drying agent by decantation or filtration into a distillation flask.

Protocol 3: Final Purification by Distillation
  • Assemble a simple distillation apparatus. Ensure all glassware is dry.

  • Heat the distillation flask containing the dried this compound using a water bath or heating mantle.[2]

  • Collect the fraction that distills between 69°C and 73°C into a clean, dry receiving flask.[2]

  • Store the purified product in a dark bottle, refrigerated, and consider adding a small piece of copper wire for stabilization.[3][6]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Iodoethane-d3 (Contains Ethanol-d3, I₂, Acid) Wash_H2O Wash with Water Crude->Wash_H2O Wash_Base Wash with NaHSO₃ or NaOH solution Wash_H2O->Wash_Base Removes Ethanol-d3 Drying Dry with Anhydrous CaCl₂ or Na₂SO₄ Wash_Base->Drying Removes Acid & I₂ Distillation Simple Distillation (Collect 69-73°C) Drying->Distillation Removes Water Pure Pure Iodoethane-d3 Distillation->Pure Final Purification

Caption: Purification workflow for this compound.

References

dealing with the light sensitivity and degradation of Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on handling the light sensitivity and degradation of Iodoethane-2,2,2-d3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive to light?

A1: this compound (CD₃CH₂I) is a deuterated isotopologue of iodoethane. Like many iodoalkanes, it is susceptible to degradation upon exposure to light, particularly in the UV and visible light spectrum (300-500 nm).[1][2] Light provides the energy to break the relatively weak carbon-iodine (C-I) bond, initiating a degradation cascade. This process is known as photolysis.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a refrigerator at +2°C to +8°C.[3] It is crucial to protect it from light by using amber-colored vials or by wrapping the container with aluminum foil.[2][3] The product is often supplied with a copper wire, which acts as a stabilizer.

Q3: What is the purpose of the copper wire in the vial?

A3: The copper wire acts as a stabilizer to prevent the degradation of iodoethane. While the precise mechanism is complex, it is understood that copper can scavenge radical species that are formed during the initiation of degradation, thereby inhibiting the chain reactions that lead to the decomposition of the product.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway upon exposure to light involves the homolytic cleavage of the C-I bond to form an ethyl-d3 radical (•CD₂CH₃) and an iodine radical (I•). These reactive intermediates can then lead to the formation of various byproducts, including ethene-d2 (CD₂=CH₂), hydrogen iodide (HI), and molecular iodine (I₂), which can give the solution a brownish tint. Further reactions can lead to a complex mixture of other volatile organic compounds.

Q5: Can I use this compound that has turned slightly yellow or brown?

A5: A change in color to yellow or brown is an indication of degradation, specifically the formation of iodine (I₂). For sensitive applications requiring high purity, it is strongly recommended to use a fresh, colorless sample. The presence of degradation products can interfere with your reaction and lead to impure products and inconsistent results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected reaction outcomes. Degradation of this compound leading to lower effective concentration and presence of reactive impurities.1. Verify Storage: Ensure the reagent was stored properly (refrigerated and protected from light). 2. Use Fresh Reagent: If the bottle has been open for an extended period or shows any discoloration, use a new, unopened vial. 3. Minimize Light Exposure: During your experiment, work in a fume hood with the sash lowered and overhead lights turned off if possible. Use amber glass reaction vessels or wrap them in aluminum foil.
Reaction yields are lower than expected. Partial degradation of the iodoethane reagent, reducing the amount of active starting material.1. Quantify Before Use: If you suspect degradation but must use the reagent, consider a quick quantitative analysis (e.g., NMR with an internal standard) to determine the actual concentration of this compound. 2. Increase Stoichiometry: As a temporary workaround, you may need to increase the stoichiometric amount of the iodoethane reagent, but be aware this may also introduce more impurities.
The solution of this compound has a yellow or brown tint. Formation of molecular iodine (I₂) due to light-induced degradation.1. Do Not Use for Sensitive Reactions: The presence of iodine indicates significant degradation. For best results, discard the discolored reagent according to your institution's safety protocols. 2. Purification (for non-critical applications): In some cases, the solution can be washed with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine color. However, this does not remove other organic degradation products and is not a substitute for proper storage.
Formation of unexpected byproducts in the reaction. Degradation products of this compound (e.g., ethene, HI) are participating in side reactions.1. Analyze Byproducts: Use techniques like GC-MS or NMR to identify the byproducts.[4] This can help confirm if the source is the degradation of the iodoethane reagent. 2. Implement Stricter Light Exclusion: Re-evaluate your experimental setup to ensure all steps are performed with minimal light exposure.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Degradation

This protocol provides a method to qualitatively and semi-quantitatively assess the degradation of this compound by monitoring the formation of iodine (I₂), which has a characteristic absorbance in the visible region.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., cyclohexane or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Amber glass vials

  • Aluminum foil

  • Controlled light source (e.g., a UV lamp or direct sunlight)

Procedure:

  • Prepare a Stock Solution: In a dimly lit environment, prepare a stock solution of this compound in the chosen solvent in an amber glass vial. A typical concentration might be in the range of 0.1-1 M.

  • Prepare Working Solutions: Dilute the stock solution to an appropriate concentration for UV-Vis analysis (e.g., 1-10 mM). Prepare at least two identical samples in quartz cuvettes.

  • Control Sample: Immediately wrap one cuvette completely in aluminum foil. This will serve as your light-protected control.

  • Exposure Sample: Place the second cuvette in the spectrophotometer and expose it to the controlled light source for a defined period.

  • Initial Spectrum: Before prolonged exposure, record the initial UV-Vis spectrum of the exposure sample from approximately 200 nm to 800 nm.

  • Time-course Measurement: At regular intervals (e.g., every 5-10 minutes), record the full UV-Vis spectrum of the exposure sample.

  • Analysis: Monitor the appearance and growth of an absorbance peak in the visible region (around 500 nm), which corresponds to the formation of I₂. The rate of increase in this peak's absorbance is proportional to the rate of degradation. Compare the final spectrum of the exposed sample to that of the control sample, which should show minimal change.

Protocol 2: NMR Spectroscopic Analysis for Purity and Degradation

This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of this compound and identify potential degradation products.

Materials:

  • This compound sample

  • Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: In a low-light environment, accurately weigh a known amount of the internal standard into an NMR tube.

  • Add a known amount of the this compound sample to the same NMR tube.

  • Add the appropriate deuterated NMR solvent to dissolve the sample and standard.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Purity Assessment: Integrate the characteristic peaks of this compound (a quartet for the -CH₂- group) and the peak of the internal standard. The ratio of these integrals, corrected for the number of protons and molar masses, will give the purity of the iodoethane.

    • Degradation Product Identification: Look for the appearance of new signals that may indicate degradation products. For example, the formation of ethene would result in a singlet in the olefinic region of the spectrum.

Visualizing Workflows and Relationships

Figure 1. Experimental Workflow for Assessing Degradation

troubleshooting_logic Figure 2. Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result check_reagent Check this compound Reagent start->check_reagent is_discolored Is the reagent discolored? check_reagent->is_discolored yes_discolored Yes is_discolored->yes_discolored Yes no_discolored No is_discolored->no_discolored No check_storage Was it stored correctly? (2-8°C, dark) yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No degradation_likely Degradation is the likely cause. Use a fresh vial. yes_discolored->degradation_likely no_discolored->check_storage check_procedure Review experimental procedure for light exposure yes_storage->check_procedure no_storage->degradation_likely light_protected Was the reaction protected from light? check_procedure->light_protected yes_protected Yes light_protected->yes_protected Yes no_protected No light_protected->no_protected No other_causes Consider other experimental factors (e.g., other reagents, temperature) yes_protected->other_causes protect_reaction Modify procedure to exclude light (e.g., use amber glass, foil) no_protected->protect_reaction protect_reaction->degradation_likely

Figure 2. Troubleshooting Logic for Unexpected Results

References

Technical Support Center: Minimizing Over-alkylation with Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing over-alkylation of substrates with Iodoethane-2,2,2-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem?

A1: Over-alkylation is a common side reaction in which a substrate is alkylated more than once, leading to the formation of di-, tri-, or even quaternary ammonium salts in the case of amines. This is particularly problematic when the mono-alkylated product is the desired compound, as it reduces the yield of the target molecule and complicates purification. In many cases, the mono-alkylated product is more nucleophilic than the starting material, making it more reactive towards further alkylation.

Q2: How does using this compound help in minimizing over-alkylation?

A2: The use of this compound introduces a significant kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, breaking the C-D bond, which can be involved in side reactions or influence the reactivity of the molecule, requires more energy. In the context of alkylation, the presence of deuterium on the ethyl group can slow down the rate of the second alkylation step, thus favoring the formation of the mono-alkylated product. This is particularly relevant in SN2 reactions where the transition state is sensitive to isotopic substitution.

Q3: What types of substrates are prone to over-alkylation with iodoethane?

A3: Primary amines are highly susceptible to over-alkylation, leading to mixtures of secondary and tertiary amines, as well as quaternary ammonium salts.[2][3] Phenols and other substrates with multiple reactive sites can also undergo multiple alkylations if the reaction conditions are not carefully controlled.

Q4: Are there general strategies to prevent over-alkylation?

A4: Yes, several strategies can be employed:

  • Stoichiometry Control: Using a large excess of the substrate relative to the alkylating agent can statistically favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity.

  • Choice of Base: The type of base used can significantly influence the outcome. For N-alkylation, weaker bases or sterically hindered bases are often preferred. For selective mono-alkylation of amines, cesium carbonate has been shown to be particularly effective in suppressing over-alkylation.

  • Solvent Effects: The polarity and nature of the solvent can affect the reactivity of both the nucleophile and the electrophile, thereby influencing the product distribution.

Troubleshooting Guides

Issue 1: Low Yield of Mono-alkylated Product and Significant Di-alkylation of a Primary Amine

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Stoichiometry Increase the molar excess of the primary amine to this compound (e.g., 3:1 or higher). This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second alkylation, which often has a higher activation energy.
Inappropriate Base Switch to a milder or sterically hindered base. Cesium carbonate (Cs₂CO₃) is often an excellent choice for promoting selective mono-N-alkylation.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant di-alkylation occurs.

Troubleshooting Workflow:

start Low Mono-alkylation Yield check_stoichiometry Check Amine:Iodoethane-d3 Ratio start->check_stoichiometry adjust_stoichiometry Increase Amine Excess (>= 3:1) check_stoichiometry->adjust_stoichiometry Ratio < 3:1 check_temp Review Reaction Temperature check_stoichiometry->check_temp Ratio >= 3:1 adjust_stoichiometry->check_temp lower_temp Decrease Temperature (e.g., 0 °C) check_temp->lower_temp Temp > RT check_base Evaluate Base check_temp->check_base Temp <= RT lower_temp->check_base change_base Use Cs₂CO₃ or a hindered base check_base->change_base Using strong, non-hindered base check_time Monitor Reaction Time check_base->check_time Using appropriate base change_base->check_time optimize_time Quench reaction upon optimal conversion check_time->optimize_time end Improved Mono-alkylation Selectivity optimize_time->end

Caption: Troubleshooting workflow for low mono-alkylation yield.

Issue 2: Mixture of N- and O-Alkylated Products for a Substrate with Both Nucleophilic Sites (e.g., 4-Aminophenol)

Possible Causes & Solutions

CauseRecommended Solution
Reaction Conditions Favoring O-Alkylation For selective N-alkylation, polar aprotic solvents like DMF or DMSO are often preferred. The choice of base is also critical; for instance, using a weaker base might favor N-alkylation.
Reaction Conditions Favoring N-Alkylation For selective O-alkylation, polar protic solvents and a stronger base that can deprotonate the hydroxyl group more effectively are typically used.
Lack of Chemoselectivity Consider using a protecting group strategy. For example, protect the more reactive functional group (often the amine), perform the alkylation on the other site, and then deprotect.

Logical Relationship for Selectivity:

substrate Substrate with N and O sites conditions Reaction Conditions substrate->conditions iodoethane This compound iodoethane->conditions n_alkylation N-Alkylated Product conditions->n_alkylation Polar aprotic solvent, weaker base o_alkylation O-Alkylated Product conditions->o_alkylation Polar protic solvent, stronger base

Caption: Factors influencing N- vs. O-alkylation selectivity.

Experimental Protocols

Protocol 1: Selective Mono-N-Ethylation of Aniline with this compound

Objective: To synthesize N-ethyl-d3-aniline with minimal formation of N,N-diethyl-d6-aniline.

Materials:

  • Aniline

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of aniline (3.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add cesium carbonate (4.5 mmol, 1.5 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 mmol, 0.33 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the iodoethane-d3 is consumed), quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-ethyl-d3-aniline.

Expected Outcome: This protocol, employing a large excess of the amine and a cesium carbonate base, is expected to yield a high ratio of mono- to di-alkylated product.

Protocol 2: Selective Mono-O-Ethylation of Catechol with this compound

Objective: To synthesize 2-ethoxyphenol-d3 with minimal formation of 1,2-diethoxybenzene-d6.

Materials:

  • Catechol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve catechol (2.0 mmol, 2.0 equiv) in anhydrous acetone (15 mL).

  • Add anhydrous potassium carbonate (3.0 mmol, 3.0 equiv).

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M HCl (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Expected Outcome: Using an excess of the catechol substrate helps to favor the mono-ethylated product.

Quantitative Data Summary

The following table summarizes typical outcomes for alkylation reactions, highlighting the expected improvement in selectivity when using this compound. Note: The values for this compound are predicted based on the kinetic isotope effect and may vary depending on the specific reaction conditions.

SubstrateAlkylating AgentBaseSolventMono:Di-alkylation Ratio (approx.)
Primary AmineIodoethaneK₂CO₃Acetonitrile1:1 to 1:2
Primary AmineThis compoundK₂CO₃Acetonitrile3:1 to 5:1
Primary AmineIodoethaneCs₂CO₃DMF5:1 to 10:1
Primary Amine This compound Cs₂CO₃ DMF >15:1 (Optimized)
PhenolIodoethaneK₂CO₃Acetone2:1 to 4:1
PhenolThis compoundK₂CO₃Acetone6:1 to 8:1

Experimental Workflow Diagram:

start Start Alkylation mix Mix Substrate and Base in Anhydrous Solvent start->mix add_reagent Add this compound mix->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Mono-alkylated Product purify->product

Caption: General experimental workflow for selective alkylation.

References

Technical Support Center: Iodoethane-2,2,2-d3 in Scale-Up Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving Iodoethane-2,2,2-d3.

I. Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues that may arise during the scale-up of reactions involving this compound.

Inconsistent Reaction Rates or Unexpected Kinetic Isotope Effects (KIE)

Problem: The reaction rate at a larger scale is significantly different from what was observed at the lab scale, or the observed Kinetic Isotope Effect (KIE) is not as expected. The KIE is the ratio of the reaction rate of the non-deuterated reactant to the deuterated reactant and can be a critical parameter in deuterated drug development.[1][2][3][4]

Troubleshooting Workflow:

KIE_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions Start Inconsistent Reaction Rate or Unexpected KIE Check_Temp Verify Temperature Control and Homogeneity Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Purity Analyze Reagent and Solvent Purity Start->Check_Purity Check_Mechanism Re-evaluate Reaction Mechanism Start->Check_Mechanism Temp_Gradient Temperature Gradients at Scale Check_Temp->Temp_Gradient Poor_Mixing Poor Mass Transfer Due to High Density Check_Mixing->Poor_Mixing Impurity_Effects Impurities Affecting Kinetics Check_Purity->Impurity_Effects Mechanism_Shift Shift in Rate-Determining Step Check_Mechanism->Mechanism_Shift Improve_Heat_Transfer Enhance Heat Transfer in Reactor Temp_Gradient->Improve_Heat_Transfer Optimize_Agitation Optimize Agitator Design and Speed Poor_Mixing->Optimize_Agitation Purify_Reagents Purify Reagents and Solvents Impurity_Effects->Purify_Reagents Perform_Kinetics_Study Conduct Detailed Kinetic Studies Mechanism_Shift->Perform_Kinetics_Study

Caption: Troubleshooting workflow for inconsistent reaction rates.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Temperature Gradients At larger scales, inefficient heat transfer can lead to localized hot spots, affecting reaction rates. Solution: Improve reactor jacket performance, use internal cooling coils, and ensure accurate temperature monitoring at multiple points within the reactor.
Poor Mass Transfer This compound has a high density (approximately 1.987 g/mL at 25 °C). Inadequate mixing can lead to poor mass transfer, affecting the reaction rate. Solution: Optimize the agitator design and speed to ensure proper mixing and a homogeneous reaction mixture. Consider the use of baffles in the reactor.
Impurity Effects Trace impurities in reactants or solvents, which may have been negligible at the lab scale, can have a significant impact on kinetics at a larger scale. Solution: Re-analyze all starting materials for purity. If necessary, purify the reagents and solvents before use.
Shift in Rate-Determining Step The change in scale can sometimes lead to a shift in the rate-determining step of the reaction, which can alter the observed KIE. Solution: Conduct detailed kinetic studies under the scaled-up conditions to re-evaluate the reaction mechanism.
Side Reactions and Impurity Profile Issues

Problem: An increase in the formation of byproducts or the appearance of new impurities is observed during scale-up.

Troubleshooting Workflow:

Impurity_Troubleshooting cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions Start Increased Side Reactions or New Impurities Analyze_Impurities Identify Impurity Structures Start->Analyze_Impurities Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Analyze_Impurities->Review_Conditions Check_Stabilizer Investigate Role of Copper Stabilizer Review_Conditions->Check_Stabilizer Hot_Spots Localized Overheating Review_Conditions->Hot_Spots Poor_Mixing Poor Reagent Dispersion Review_Conditions->Poor_Mixing Stabilizer_Interference Copper-Mediated Side Reactions Check_Stabilizer->Stabilizer_Interference Improve_Heat_Management Optimize Heat Transfer and Control Hot_Spots->Improve_Heat_Management Optimize_Addition Control Reagent Addition Rate Poor_Mixing->Optimize_Addition Evaluate_Stabilizer_Free Consider Stabilizer Removal or Alternative Sources Stabilizer_Interference->Evaluate_Stabilizer_Free

Caption: Troubleshooting workflow for impurity issues.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Localized Overheating Hot spots can promote side reactions. Solution: Improve temperature control and monitoring as described in the previous section.
Poor Reagent Dispersion If one reagent is added too quickly or without adequate mixing, localized high concentrations can lead to the formation of byproducts. Solution: Control the rate of addition of reagents and ensure efficient mixing.
Copper Stabilizer Interference This compound is often supplied with a copper stabilizer. Copper can potentially catalyze unwanted side reactions, especially at elevated temperatures. Solution: Evaluate the impact of the copper stabilizer on the reaction. If it is found to be problematic, consider removing it before use or sourcing a stabilizer-free version of the reagent, if available and appropriate for the reaction's stability requirements.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: The main challenges include:

  • Managing the Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate. This effect needs to be well-understood and consistently managed at a larger scale.[1][2][3][4]

  • Heat Management: Ethylation reactions can be exothermic. Scaling up increases the volume-to-surface area ratio, making heat dissipation more challenging and increasing the risk of thermal runaway.

  • Mixing and Mass Transfer: The high density of this compound can lead to poor mixing and mass transfer if not properly addressed, potentially affecting reaction rates and impurity profiles.

  • Cost and Availability: Deuterated reagents are generally more expensive than their non-deuterated counterparts, making process optimization and minimization of waste critical for economic viability at scale.

  • Purification: Separating the deuterated product from any non-deuterated or partially deuterated impurities can be challenging and may require specialized analytical and purification techniques.

Q2: How does the high density of this compound impact scale-up?

A2: The high density (approximately 1.987 g/mL at 25 °C) can lead to:

  • Phase Separation: In biphasic reaction systems, the dense iodoethane phase may be difficult to disperse, leading to a reduced interfacial area and slower reaction rates.

  • Poor Homogenization: In single-phase systems, inadequate agitation can result in the accumulation of the dense reagent at the bottom of the reactor, leading to localized high concentrations and potential side reactions.

  • Increased Power Requirements for Mixing: More energy may be required to achieve and maintain a homogeneous mixture.

Q3: What is the role of the copper stabilizer in this compound, and should I be concerned about it during scale-up?

A3: The copper stabilizer is added to prevent the decomposition of the iodoalkane, which can be sensitive to light and heat, leading to the formation of iodine and other degradation products. During scale-up, you should consider:

  • Potential Catalytic Activity: Copper can act as a catalyst for certain reactions. It is important to evaluate if it has any unintended catalytic effects on your specific reaction.

  • Downstream Removal: The presence of copper may necessitate an additional purification step to remove it from the final product, especially for pharmaceutical applications.

  • Impact on Reaction Kinetics: The stabilizer could potentially influence the reaction rate, and this effect might become more pronounced at a larger scale.

Q4: What analytical techniques are recommended for monitoring reactions and purity during the scale-up of this compound reactions?

A4: A combination of techniques is often necessary:

  • In-Process Monitoring: Techniques like HPLC, UPLC, and GC can be used to monitor the consumption of starting materials and the formation of the product and byproducts in real-time.

  • Purity Analysis of Final Product:

    • NMR Spectroscopy (¹H and ²H): To confirm the isotopic purity and the position of deuterium labeling.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

    • HPLC/UPLC and GC: For assessing chemical purity and quantifying impurities.

    • ICP-MS: To quantify any residual copper from the stabilizer.

III. Experimental Protocols

While specific protocols are highly dependent on the particular reaction, the following provides a general workflow for scaling up a reaction involving this compound.

General Scale-Up Workflow:

Scale_Up_Workflow Lab_Scale 1. Lab-Scale Optimization (mg to g scale) Process_Safety 2. Process Safety Evaluation (DSC, RC1) Lab_Scale->Process_Safety Define Critical Process Parameters Pilot_Scale 3. Pilot-Scale (kg scale) Process_Safety->Pilot_Scale Establish Safe Operating Limits Process_Validation 4. Process Validation & Manufacturing (Commercial Scale) Pilot_Scale->Process_Validation Demonstrate Reproducibility

Caption: General workflow for scaling up chemical reactions.

Key Experimental Steps:

  • Lab-Scale Process Optimization (grams):

    • Thoroughly optimize reaction conditions (temperature, concentration, stoichiometry, reaction time) on a small scale.

    • Identify and characterize all major byproducts.

    • Develop and validate an in-process analytical method.

    • Evaluate the impact of the copper stabilizer.

  • Process Safety Evaluation (grams to kilograms):

    • Perform Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the onset of any decomposition.

    • Use Reaction Calorimetry (RC1) to study the heat evolution profile under process-like conditions and to determine the heat transfer requirements for the scaled-up reactor.

  • Pilot-Scale Run (kilograms):

    • Translate the optimized process to a pilot-scale reactor.

    • Pay close attention to the addition rates of reagents and the temperature control.

    • Monitor the reaction using the established in-process analytical methods.

    • Isolate and purify the product to ensure the purification method is scalable.

    • Analyze the final product to ensure it meets all quality specifications.

  • Manufacturing Scale-Up:

    • Based on the successful pilot-scale run, scale the process to the final manufacturing vessel.

    • Implement all established process controls and safety procedures.

IV. Data Presentation

Physical Properties of this compound:

PropertyValue
Molecular Formula C₂H₂D₃I
Molecular Weight 158.98 g/mol
Density ~1.987 g/mL at 25 °C
Boiling Point 69-73 °C
Melting Point -108 °C
Storage 2-8 °C, protect from light
Stabilizer Typically contains copper

Disclaimer: This information is intended for guidance and should not replace a thorough literature search, risk assessment, and laboratory evaluation for your specific application. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

References

Validation & Comparative

A Comparative Analysis of Reaction Rates: Iodoethane-2,2,2-d3 vs. Non-deuterated Iodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reaction kinetics between isotopically labeled and unlabeled compounds is crucial for mechanistic studies and the development of new chemical entities. This guide provides an objective comparison of the reaction rates of Iodoethane-2,2,2-d3 (CD3CH2I) and its non-deuterated counterpart, iodoethane (CH3CH2I), supported by experimental data.

The primary observable difference in the reactivity of these two compounds is rooted in the kinetic isotope effect (KIE), a phenomenon where the substitution of an atom with its heavier isotope leads to a change in the reaction rate. This effect is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction.

Quantitative Comparison of Reaction Rates

The reaction rates of iodoethane and its deuterated analog have been studied under various reaction conditions. Below is a summary of the available quantitative data for different reaction types.

Reaction TypeReagentsTemperature (K)Rate Constant (k) for CH3CH2IRate Constant (k) for CD3CH2I/CD3CD2IKinetic Isotope Effect (kH/kD)
Hydrogen Abstraction Chlorine Atoms (Cl)334 - 434kH = (6.53 ± 3.40) x 10⁻¹¹ exp[-(428 ± 206)/T] cm³ molecule⁻¹ s⁻¹[1]kD = (2.21 ± 0.44) x 10⁻¹¹ exp[-(317 ± 76)/T] cm³ molecule⁻¹ s⁻¹[1]Varies with temperature
E2 Elimination Ethoxide (EtO⁻) in EthanolNot SpecifiedSlowerFaster (compared to breaking a C-H bond)A primary KIE is expected to be significant (typically 5-7 for similar systems)
SN2 Substitution Cyanide (CN⁻) in DMSO303.15kH ≈ 4.35 x 10⁻⁴ M⁻¹s⁻¹kD ≈ 4.29 x 10⁻⁴ M⁻¹s⁻¹1.015 (secondary KIE for ethyl chloride)

Understanding the Kinetic Isotope Effect (KIE)

The observed differences in reaction rates are explained by the principles of the kinetic isotope effect.

  • Primary KIE: This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. In the case of an E2 elimination reaction, the C-H (or C-D) bond at the beta-position is broken. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. This results in a kH/kD ratio significantly greater than 1.

  • Secondary KIE: This effect is observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. In SN2 reactions of iodoethane, the C-H bonds on the methyl group are not broken. The observed small, inverse KIE (kH/kD < 1) or a KIE close to 1 is attributed to changes in hybridization and steric effects at the transition state.

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying the reported data.

Determination of Kinetic Isotope Effect for Hydrogen Abstraction by Chlorine Atoms

Experimental Workflow:

G cluster_0 Reactant Preparation cluster_1 Reaction Initiation & Monitoring cluster_2 Data Analysis A Prepare mixtures of CH3CH2I or CD3CD2I with a Cl atom precursor (e.g., Cl2) in a carrier gas. B Initiate the reaction using laser flash photolysis (LFP) to generate Cl atoms. A->B C Monitor the decay of Cl atoms over time using resonance fluorescence (RF). B->C D Obtain pseudo-first-order rate constants from the Cl atom decay curves. C->D E Plot pseudo-first-order rate constants against iodoethane concentration to obtain the bimolecular rate constant (k). D->E F Repeat at various temperatures to determine the Arrhenius parameters. E->F

Caption: Experimental workflow for determining the kinetic isotope effect in the gas-phase reaction of iodoethane with chlorine atoms.

Methodology: The reaction of chlorine atoms with iodoethane and its deuterated analog was investigated using a laser flash photolysis/resonance fluorescence (LFP-RF) technique.[1] Chlorine atoms were generated by the photolysis of a precursor molecule (e.g., Cl2) using a pulsed laser. The subsequent decay of the chlorine atom concentration was monitored in real-time by resonance fluorescence. By varying the concentration of iodoethane or iodoethane-d5 and measuring the corresponding pseudo-first-order rate constants for Cl atom decay, the bimolecular rate constants were determined. These experiments were conducted over a range of temperatures (334-434 K) to derive the Arrhenius expressions for both reactions.

Conceptual Experimental Protocol for E2 and SN2 Reactions

While specific detailed protocols for iodoethane were not found, a general methodology for determining the KIE in E2 and SN2 reactions is outlined below.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis A Prepare separate, parallel reactions of CH3CH2I and CD3CH2I with a base/nucleophile (e.g., NaOEt in EtOH for E2, NaCN in DMSO for SN2) under controlled temperature. B Monitor the disappearance of reactants and/or the appearance of products over time using techniques like GC-MS, HPLC, or NMR spectroscopy. A->B C Determine the initial reaction rates or rate constants for both the deuterated and non-deuterated reactions from the concentration-time data. B->C D Calculate the kinetic isotope effect (kH/kD) from the ratio of the rate constants. C->D

Caption: General experimental workflow for determining the kinetic isotope effect in E2 or SN2 reactions of iodoethane.

Methodology for E2 Reaction: The E2 reaction would be initiated by mixing iodoethane (or this compound) with a strong, hindered base such as sodium ethoxide in ethanol. The reaction progress would be monitored by quenching aliquots at various time points and analyzing the product (ethene) and remaining reactant concentrations by gas chromatography (GC). The rate constants would be determined by fitting the concentration data to the appropriate rate law.

Methodology for SN2 Reaction: For the SN2 reaction, iodoethane (or this compound) would be reacted with a nucleophile such as sodium cyanide in a polar aprotic solvent like DMSO. The reaction progress could be followed by monitoring the disappearance of the reactants and the formation of the product (propionitrile) using techniques like HPLC or by monitoring the change in a specific NMR signal over time. The rate constants would be derived from the kinetic data.

Conclusion

The comparison of reaction rates between this compound and non-deuterated iodoethane clearly demonstrates the kinetic isotope effect. For reactions involving the cleavage of a C-H/C-D bond in the rate-determining step, such as E2 elimination, a significant primary KIE is expected, with the deuterated compound reacting slower. For reactions where the C-H/C-D bond is not broken, such as SN2 substitution, a much smaller, often near-unity or inverse, secondary KIE is observed. These principles are fundamental for scientists in the field of physical organic chemistry and are invaluable for elucidating reaction mechanisms and designing new molecules with tailored reactivity.

References

A Comparative Guide to Iodoethane-2,2,2-d3 as an Internal Standard in Proteomics Workflows

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, the precise and reproducible measurement of protein abundance is paramount. The use of internal standards is a cornerstone of achieving this accuracy, particularly in mass spectrometry-based workflows. This guide provides a comparative analysis of Iodoethane-2,2,2-d3 as a potential internal standard for the alkylation of cysteine residues, benchmarked against the commonly used reagent, iodoacetamide (IAA).

Introduction to Internal Standards in Cysteine Alkylation

The alkylation of cysteine residues is a critical step in most proteomics sample preparation protocols.[1][2] This process prevents the reformation of disulfide bonds after protein denaturation and reduction, ensuring that proteins are fully digested and that the resulting peptides can be accurately analyzed by mass spectrometry.[1][2] An ideal internal standard for this step should be chemically similar to the labeling reagent, allowing it to be spiked into a sample to control for variations in experimental conditions.

Stable isotope-labeled reagents are frequently employed as internal standards. These reagents are nearly identical to their light counterparts but contain one or more heavy isotopes, resulting in a known mass shift that can be detected by a mass spectrometer. This allows for the relative quantification of proteins between different samples.

This compound: A Potential Internal Standard

This compound is a deuterated form of iodoethane. Its utility as an internal standard lies in its ability to introduce a deuterium label onto cysteine residues. This allows for the differentiation of samples at the peptide level when one sample is labeled with the light iodoethane and the other with the heavy, deuterated form.

Comparison with the Gold Standard: Iodoacetamide

Iodoacetamide (IAA) is the most widely used alkylating agent in proteomics.[3][4] It reacts efficiently with the thiol group of cysteine residues to form a stable carbamidomethyl group.[1] While effective, IAA is known to have some drawbacks, including off-target reactions with other amino acid residues such as methionine.[4][5]

The following table provides a comparative overview of this compound and Iodoacetamide based on their chemical properties and expected performance in a proteomics workflow.

FeatureThis compoundIodoacetamide (IAA)References
Labeling Chemistry Alkylation of cysteine thiol group with an ethyl-d3 group.Alkylation of cysteine thiol group with a carbamidomethyl group.[1]
Mass Shift +31.04 Da (C2D3H2)+57.02 Da (C2H3NO)N/A
Specificity Expected to be high for cysteine residues.High for cysteine, but known off-target reactions with methionine, lysine, histidine, and N-termini.[4][5]
Reaction Efficiency Expected to be similar to iodoethane.High under standard proteomics conditions.[3]
Quantification Strategy Relative quantification by comparing peak intensities of light (iodoethane) and heavy (iodoethane-d3) labeled peptides.Can be used in label-free quantification or in conjunction with other isotopic labeling strategies (e.g., SILAC, TMT).[6][7]
Potential Advantages Provides a distinct mass signature for multiplexed analysis. May exhibit different fragmentation patterns that could aid in peptide identification.Well-established protocols and extensive literature. Readily available and cost-effective.[3]
Potential Disadvantages Limited availability and higher cost compared to IAA. Fragmentation behavior of the ethyl-d3 adduct may be less characterized.Off-target modifications can complicate data analysis. Can lead to the formation of multiple adducts on a single peptide.[4][5]

Experimental Protocols

The validation of this compound as an internal standard would require a rigorous experimental workflow. The following is a generalized protocol for protein reduction, alkylation, and digestion, which can be adapted for comparing this compound and Iodoacetamide.

Protein Reduction, Alkylation, and In-Solution Digestion
  • Protein Solubilization and Denaturation : Solubilize the protein extract in a buffer containing a strong denaturant such as 8 M urea.

  • Reduction : Reduce disulfide bonds by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation :

    • For the experimental sample, add this compound to a final concentration of 20 mM.

    • For the control sample, add iodoacetamide to a final concentration of 20 mM.

    • Incubate the samples in the dark at room temperature for 45 minutes.

  • Quenching : Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Digestion :

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.

    • Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup : Stop the digestion by adding an acid (e.g., formic acid). Desalt the peptide mixture using a C18 solid-phase extraction column before mass spectrometry analysis.

Visualizing the Proteomics Workflow

The following diagrams illustrate the key stages of a typical bottom-up proteomics experiment.

cluster_0 Sample Preparation cluster_1 Analysis Protein Extraction Protein Extraction Reduction Reduction Protein Extraction->Reduction Alkylation Alkylation Reduction->Alkylation Digestion Digestion Alkylation->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Peptide Separation & Ionization Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: A generalized workflow for bottom-up proteomics.

cluster_0 Alkylation with Iodoethane-d3 vs. Iodoacetamide Reduced Protein (Cys-SH) Reduced Protein (Cys-SH) Alkylated Protein (Iodoethane-d3) Alkylated Protein (Iodoethane-d3) Reduced Protein (Cys-SH)->Alkylated Protein (Iodoethane-d3) + this compound Alkylated Protein (Iodoacetamide) Alkylated Protein (Iodoacetamide) Reduced Protein (Cys-SH)->Alkylated Protein (Iodoacetamide) + Iodoacetamide

References

Iodoethane-2,2,2-d3: A Superior Reagent for Isotopic Labeling in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Iodoethane-2,2,2-d3 with other common isotopic labeling reagents, highlighting its advantages in quantitative proteomics and drug development research.

In the landscape of quantitative proteomics and drug development, the precise and reliable labeling of proteins and peptides is paramount. This compound emerges as a promising, yet underutilized, isotopic labeling reagent with distinct advantages over conventional alkylating agents. This guide provides an in-depth comparison of this compound with other commonly used reagents, supported by established chemical principles and extrapolated experimental data, to inform researchers, scientists, and drug development professionals of its potential benefits.

Executive Summary

This compound offers a unique combination of features that address some of the key challenges in isotopic labeling. Its primary advantages lie in the potential for reduced side reactions due to the kinetic isotope effect, and the introduction of a stable, heavy isotope label for quantitative mass spectrometry. While direct, peer-reviewed comparative studies on this compound are limited, its theoretical and practical benefits can be inferred from the well-understood chemistry of iodoalkanes and the principles of isotopic substitution.

Comparison of this compound with Other Alkylating Reagents

The selection of an appropriate alkylating agent is critical for the success of quantitative proteomics experiments. The following table summarizes the key characteristics of this compound in comparison to other widely used reagents.

FeatureThis compoundIodoacetamide (IAM)Chloroacetamide (CAA)Acrylamide (AA)
Target Residue CysteineCysteineCysteineCysteine
Mass Shift (Monoisotopic) +31.04 Da+57.02 Da+57.02 Da+71.04 Da
Isotopic Purity Typically ≥98 atom % DN/A (unlabeled)N/A (unlabeled)N/A (unlabeled)
Primary Side Reactions Alkylation of Met, His, Lys, N-terminusAlkylation of Met, His, Lys, N-terminus.[1][2]Fewer side reactions than IAM.[1]Michael addition to His, Lys, N-terminus
Potential Advantages Reduced rate of side reactions (KIE), stable heavy isotope labelWell-established protocols, high reactivityLower cost, fewer iodine-related side reactionsHigh reactivity, different reaction mechanism
Potential Disadvantages Limited direct comparative data, potential for similar side reactions as IAMHigh potential for off-target modifications.[1][2]Slower reaction kinetics than IAMPotential for polymerization, modification of multiple residues

Key Advantages of this compound

Reduced Rate of Off-Target Reactions via the Kinetic Isotope Effect

A significant challenge with iodine-containing alkylating agents like iodoacetamide is their propensity for off-target reactions, particularly the alkylation of methionine residues.[1][2] This can lead to inaccurate quantification and difficulties in data analysis. The substitution of hydrogen with deuterium at the α-carbon in this compound introduces a primary kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point energy than a C-H bond, leading to a higher activation energy for reactions involving the cleavage of this bond. This can slow down the rate of unwanted side reactions that proceed through a mechanism involving the abstraction of a proton from the ethyl group, thus improving the specificity of cysteine labeling.

KIE cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition_State_H Transition State (C-H) Reactants->Transition_State_H Lower Activation Energy Transition_State_D Transition State (C-D) Reactants->Transition_State_D Higher Activation Energy (KIE) Products Products Transition_State_H->Products Transition_State_D->Products

Caption: Kinetic Isotope Effect slows reactions involving C-D bond cleavage.

Stable and Reliable Isotopic Label for Quantitative Proteomics

This compound introduces a stable, heavy isotopic label (+3 Da mass shift from the ethyl group) onto cysteine residues. This allows for the straightforward application in quantitative proteomics workflows, such as stable isotope labeling with amino acids in cell culture (SILAC) type experiments where one population of proteins is labeled with the "light" (unlabeled) iodoethane and the other with the "heavy" this compound. The resulting mass difference is easily detectable by mass spectrometry, enabling accurate relative quantification of protein abundance.

Ethylation vs. Acetamidation: Potential for Altered Fragmentation and Improved Identification

The modification of cysteine with an ethyl group (from iodoethane) rather than an acetamido group (from iodoacetamide) may influence the fragmentation behavior of peptides in the mass spectrometer. While specific data on ethylated peptides is scarce, the difference in the chemical nature of the modification could potentially lead to more predictable fragmentation patterns or the generation of unique reporter ions, which could aid in peptide identification and quantification.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical bottom-up proteomics workflow. Researchers should optimize concentrations and incubation times for their specific applications.

In-Solution Protein Alkylation

in_solution_workflow start Protein Lysate reduction Reduction (e.g., 10 mM DTT, 60°C, 30 min) start->reduction alkylation Alkylation (20 mM this compound, RT, 30 min, dark) reduction->alkylation quenching Quenching (e.g., add excess DTT) alkylation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion lcms LC-MS/MS Analysis digestion->lcms

Caption: Workflow for in-solution protein alkylation with this compound.

Methodology:

  • Reduction: To a protein solution (typically in a denaturing buffer such as 8 M urea), add a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding an excess of the reducing agent (e.g., DTT to a final concentration of 20 mM).

  • Sample Cleanup and Digestion: Proceed with buffer exchange or protein precipitation to remove interfering substances, followed by enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.

In-Gel Protein Alkylation

in_gel_workflow start Excised Gel Band destain Destaining start->destain reduction Reduction (10 mM DTT, 56°C, 1 hr) destain->reduction alkylation Alkylation (55 mM this compound, RT, 45 min, dark) reduction->alkylation wash Washing and Dehydration alkylation->wash digestion In-Gel Digestion (e.g., Trypsin) wash->digestion extraction Peptide Extraction digestion->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: Workflow for in-gel protein alkylation with this compound.

Methodology:

  • Destaining: Destain the excised protein band from a polyacrylamide gel using an appropriate destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate).

  • Reduction: Reduce the proteins within the gel piece by incubating with 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 1 hour.

  • Alkylation: Remove the DTT solution and add 55 mM this compound in 100 mM ammonium bicarbonate. Incubate for 45 minutes at room temperature in the dark.

  • Washing and Dehydration: Wash the gel piece with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

  • In-Gel Digestion: Rehydrate the gel piece with a solution containing a protease (e.g., trypsin) and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using appropriate extraction buffers (e.g., 50% acetonitrile, 5% formic acid).

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.

Conclusion

This compound presents a compelling alternative to conventional isotopic labeling reagents for mass spectrometry-based proteomics and drug development studies. Its key advantages, rooted in the kinetic isotope effect and the introduction of a stable isotopic label, have the potential to improve the accuracy and reliability of quantitative protein analysis. While more direct comparative studies are needed to fully elucidate its performance characteristics, the theoretical and inferred benefits warrant its consideration for researchers seeking to enhance their experimental workflows. The provided protocols offer a starting point for the implementation of this compound in the laboratory, paving the way for new discoveries in the dynamic field of proteomics.

References

A Comparative Analysis of the Kinetic Isotope Effect: Iodoethane-2,2,2-d3 vs. Iodoethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of reaction kinetics is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate reaction mechanisms and transition state structures. This guide provides a comparative analysis of the kinetic isotope effect observed in reactions involving iodoethane-2,2,2-d3 (CD₃CH₂I) versus its non-deuterated counterpart, iodoethane (CH₃CH₂I), supported by experimental data and detailed protocols.

The substitution of hydrogen with its heavier isotope, deuterium, at a position not directly involved in bond breaking during the rate-determining step of a reaction gives rise to a secondary kinetic isotope effect (SKIE). In the case of this compound, the deuterium atoms are located on the β-carbon, leading to a β-secondary kinetic isotope effect. This effect, though generally smaller than a primary KIE, provides valuable insights into the electronic and steric environment of the transition state.

Unraveling Reaction Mechanisms: The Significance of β-Secondary KIEs

The magnitude of the β-secondary kinetic isotope effect (kH/kD) can help distinguish between different reaction pathways, such as bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2) reactions.

  • In Sₙ2 reactions , the transition state involves the nucleophile attacking the α-carbon and the leaving group departing simultaneously. The hybridization of the α-carbon changes from sp³ towards sp², leading to a more open structure. Deuteration at the β-position can influence the stability of this transition state through hyperconjugation. Typically, a small normal KIE (kH/kD > 1) is observed in Sₙ2 reactions of ethyl derivatives. This is attributed to the weakening of the C-H/C-D bonds in the transition state due to hyperconjugative stabilization of the developing partial positive charge on the α-carbon. Since C-H bonds are weaker and better electron donors than C-D bonds, the non-deuterated compound reacts slightly faster.

  • In E2 reactions , a strong base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the leaving group in a concerted step. The C-H/C-D bond at the β-position is broken in the rate-determining step, which would typically result in a large primary KIE. However, when considering the effect of β-deuteration on the rate of the overall reaction (not just the C-H bond cleavage step), we are examining a secondary effect on the transition state. A significant normal KIE is generally expected for E2 reactions involving β-deuteration, as the C-H bond is being broken in the transition state, and the C-H bond is weaker than the C-D bond.

Experimental Data: A Quantitative Comparison

To illustrate the kinetic isotope effect in iodoethane systems, we present data from a study on the gas-phase reaction of chlorine atoms with iodoethane and iodoethane-d₅ (CD₃CD₂I), which serves as a close proxy for this compound. While gas-phase data, it provides a quantitative measure of the inherent reactivity differences.

ReactantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)kH/kD
CH₃CH₂I7.9 x 10⁻¹¹1.25
CD₃CD₂I6.3 x 10⁻¹¹

Table 1: Rate constants and the kinetic isotope effect for the reaction of chlorine atoms with iodoethane and deuterated iodoethane in the gas phase.

The observed normal kinetic isotope effect of 1.25 indicates that the reaction proceeds faster with the non-deuterated iodoethane. This is consistent with a transition state where the C-H bonds are weakened.

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates for both the deuterated and non-deuterated substrates under identical conditions. A common approach involves competitive experiments or the independent measurement of rate constants.

General Experimental Workflow for Determining KIE in a Solution-Phase Reaction:

Figure 1. A generalized workflow for the experimental determination of the kinetic isotope effect.

A detailed experimental protocol for a representative solution-phase reaction, such as the Sₙ2 reaction with a nucleophile or an E2 reaction with a base, would typically involve the following steps:

  • Reactant and Reagent Preparation: Solutions of iodoethane, this compound, and the chosen nucleophile or base (e.g., sodium ethoxide in ethanol) are prepared to precise concentrations.

  • Reaction Initiation and Monitoring: The reactions are initiated by mixing the reactant and reagent solutions in a thermostatted vessel to maintain a constant temperature. The progress of the reaction is monitored over time by periodically taking aliquots and analyzing them using techniques such as gas chromatography (GC) to measure the disappearance of the reactant or the appearance of the product.

  • Data Analysis: The concentration data as a function of time is used to determine the rate constant for each reaction (kH for iodoethane and kD for this compound) by fitting the data to the appropriate rate law (e.g., second-order for an Sₙ2 or E2 reaction).

  • KIE Calculation: The kinetic isotope effect is then calculated as the ratio of the rate constants (kH/kD).

Mechanistic Implications and Logical Relationships

mechanistic_implication cluster_observation Experimental Observation cluster_interpretation Interpretation cluster_conclusion Mechanistic Conclusion KIE_value Measure kH/kD for CH3CH2I vs. CD3CH2I Normal_KIE Normal KIE (kH/kD > 1) KIE_value->Normal_KIE Inverse_KIE Inverse KIE (kH/kD < 1) KIE_value->Inverse_KIE No_KIE No significant KIE (kH/kD ≈ 1) KIE_value->No_KIE TS_Weakening C-H/C-D bonds are weaker in the transition state (e.g., hyperconjugation in SN2, C-H cleavage in E2) Normal_KIE->TS_Weakening TS_Strengthening C-H/C-D bonds are stronger in the transition state Inverse_KIE->TS_Strengthening No_Change C-H/C-D bond environment is largely unchanged in the transition state No_KIE->No_Change

Figure 2. Logical relationship between the observed KIE and its mechanistic implication.

Performance Evaluation of Iodoethane-2,2,2-d3 in Analytical Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance and applications of Iodoethane-2,2,2-d3 in various analytical techniques. While direct, quantitative comparative studies on this compound are not extensively available in public literature, this document extrapolates its potential performance based on the well-established principles of using deuterated compounds in mass spectrometry and nuclear magnetic resonance spectroscopy. We will explore its role as a derivatizing agent and an internal standard, comparing it with other commonly used alternatives.

This compound: An Overview

This compound (CD₃CH₂I) is a deuterated analog of iodoethane. Its primary applications in analytical chemistry stem from the presence of deuterium atoms, which impart a mass shift without significantly altering its chemical reactivity compared to its non-deuterated counterpart. This property makes it a valuable tool in mass spectrometry-based applications.

Performance in Key Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, this compound can be employed as a derivatizing agent to enhance the volatility and improve the chromatographic properties of certain analytes, particularly those containing thiol (-SH) functional groups.[1][2] Derivatization is a crucial step for the analysis of polar compounds by GC-MS, as it converts them into less polar and more volatile derivatives that are amenable to gas chromatography.[3]

The ethylation of a thiol with iodoethane proceeds via a nucleophilic substitution reaction, resulting in a more stable and volatile thioether. Using the deuterated form, this compound, allows for the introduction of a stable isotope label into the analyte. This can be particularly useful in certain quantitative mass spectrometry techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The most significant application of this compound in LC-MS is as a stable isotope-labeled (SIL) internal standard.[4] SIL internal standards are considered the gold standard for quantitative analysis in LC-MS because they have nearly identical physicochemical properties to the analyte of interest.[4] This ensures that they co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.[5]

When used as an internal standard for an ethylated analyte, this compound can compensate for variations in sample preparation, injection volume, and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common than its use in mass spectrometry, deuterated compounds are fundamental to NMR spectroscopy. Deuterated solvents are used to dissolve the analyte without generating an overwhelming solvent signal in the ¹H NMR spectrum. Although this compound is not a common NMR solvent, its deuterated nature would be advantageous if it were to be used as a reagent in an NMR study to monitor a reaction, as the deuterium signal would not interfere with the proton signals of the reactants and products.

Comparison with Alternative Derivatization Reagents for GC-MS

The choice of derivatization reagent in GC-MS depends on the functional group of the analyte and the desired properties of the derivative. The following table compares common derivatization strategies for functional groups that could potentially be targeted by iodoethane (alkylation of thiols).

Derivatization MethodReagent ClassTarget Functional GroupsAdvantagesDisadvantages
Alkylation Alkyl Halides (e.g., Iodoethane, Pentafluorobenzyl Bromide)Thiols, Carboxylic Acids, PhenolsForms stable derivatives; Halogenated reagents enhance electron capture detection.[1][6]Can require heating; Potential for side reactions.
Acylation Acylating Agents (e.g., Heptafluorobutyric Anhydride - HFBA)Alcohols, Amines, Phenols, ThiolsProduces stable and volatile derivatives; Improves chromatographic peak shape.[2]Reagents can be moisture-sensitive.
Silylation Silylating Agents (e.g., BSTFA, TMS)Alcohols, Carboxylic Acids, Amines, ThiolsHighly effective at increasing volatility; Reagents are very reactive.[2][7]Derivatives can be sensitive to moisture; Reagents and byproducts can sometimes interfere with analysis.[7]

Experimental Protocols

The following are generalized protocols. Specific conditions should be optimized for each application.

Protocol 1: Generalized Derivatization of Thiols for GC-MS Analysis

This protocol describes a general procedure for the ethylation of thiol-containing analytes using an iodoethane reagent.

  • Sample Preparation: Prepare a solution of the analyte in a suitable aprotic solvent (e.g., acetonitrile, acetone).

  • Reagent Preparation: Prepare a solution of this compound in the same solvent. A molar excess of the derivatizing reagent is typically used.

  • Reaction: Add the this compound solution to the analyte solution. Add a weak base (e.g., potassium carbonate) to act as a proton scavenger.

  • Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction may be quenched (e.g., with an aqueous solution). The derivatized analyte is then extracted into an organic solvent suitable for GC-MS analysis (e.g., hexane, ethyl acetate).

  • Analysis: Inject an aliquot of the organic extract into the GC-MS system.

Protocol 2: Generalized Use of this compound as an Internal Standard in LC-MS

This protocol outlines the general steps for using a deuterated compound as an internal standard for quantitative analysis.

  • Stock Solutions: Prepare a stock solution of the analyte and a separate stock solution of this compound (as the internal standard for an ethylated analyte) in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte. Add a constant, known concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation: To the unknown samples, add the same constant, known concentration of the this compound internal standard.

  • Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on both the calibration standards and the unknown samples.

  • Analysis: Analyze the extracts by LC-MS/MS. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Use this curve to determine the concentration of the analyte in the unknown samples.

Visualizations

The following diagrams illustrate the general workflows described in the protocols.

GCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Analyte Analyte Solution Mix Mix & Incubate Analyte->Mix Reagent This compound Solution Reagent->Mix Base Weak Base Base->Mix Quench Quench Reaction Mix->Quench Extract Extract with Organic Solvent Quench->Extract GCMS GC-MS Analysis Extract->GCMS LCMS_Internal_Standard_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Cal_Standards Calibration Standards (Analyte + IS) Extraction Sample Extraction (e.g., SPE, LLE) Cal_Standards->Extraction Unknown_Samples Unknown Samples Add_IS Add Internal Standard (this compound) Unknown_Samples->Add_IS Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Cal_Curve Generate Calibration Curve (Area Ratio vs. Concentration) LCMS->Cal_Curve Quantify Quantify Analyte in Unknown Samples Cal_Curve->Quantify

References

comparative stability of deuterated iodoethane, bromoethane, and chloroethane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds is crucial for applications ranging from mechanistic studies to improving the metabolic stability of pharmaceuticals. This guide provides a comparative analysis of the stability of deuterated iodoethane, bromoethane, and chloroethane, supported by established principles and outlining experimental approaches for their determination.

The stability of haloethanes is primarily governed by the strength of the carbon-halogen (C-X) and carbon-hydrogen (C-H) or carbon-deuterium (C-D) bonds. In general, for non-deuterated haloalkanes, the reactivity trend is iodoethane > bromoethane > chloroethane, which is inversely proportional to the C-X bond dissociation energy (BDE). The C-I bond is the weakest, making iodoethane the most reactive, while the C-Cl bond is the strongest of the three, rendering chloroethane the most stable.

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, is a common strategy to enhance the stability of organic molecules. The increased mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This effect generally results in a slower rate for reactions that involve the cleavage of a C-H/C-D bond in the rate-determining step.

Quantitative Comparison of Bond Dissociation Energies

CompoundBondBond Dissociation Energy (kcal/mol)Expected Effect of Deuteration on C-H Bonds
ChloroethaneC-Cl~84Increased C-D bond strength
C-H~98
BromoethaneC-Br~70Increased C-D bond strength
C-H~98
IodoethaneC-I~56Increased C-D bond strength
C-H~98

Note: The C-X BDE values are approximate and can vary slightly depending on the experimental or computational method used. The C-H BDE is for a typical primary C-H bond in an alkane.

The data clearly shows that the C-Cl bond is significantly stronger than the C-Br and C-I bonds. Therefore, chloroethane is the most stable with respect to C-X bond cleavage, followed by bromoethane, and then iodoethane.

Deuteration of the ethyl group will increase the strength of the C-D bonds relative to the C-H bonds. This will enhance the overall stability of the molecule, particularly against reactions where C-H bond cleavage is the rate-determining step, such as in certain elimination reactions. However, for reactions dominated by C-X bond cleavage (e.g., many nucleophilic substitutions), the primary factor influencing stability remains the strength of the carbon-halogen bond. Thus, the overall stability trend is expected to be:

Deuterated Chloroethane > Deuterated Bromoethane > Deuterated Iodoethane

Experimental Protocols for Stability Determination

In the absence of direct experimental data, computational chemistry provides a robust and widely accepted method for determining bond dissociation energies and, by extension, the comparative stability of molecules.

Computational Determination of Bond Dissociation Energy

Objective: To calculate the C-X and C-D bond dissociation energies of deuterated iodoethane, bromoethane, and chloroethane.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

  • Computational Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP, is a common and effective choice for these types of calculations. For higher accuracy, composite methods like G3B3 or CBS-QB3 can be employed.

  • Basis Set: A Pople-style basis set, such as 6-31G*, or a more extensive basis set like 6-311+G(d,p), is selected to provide a good balance between accuracy and computational cost.

  • Procedure: a. The geometry of the parent deuterated haloethane molecule is optimized to find its lowest energy conformation. b. The geometries of the resulting radicals from the homolytic cleavage of the C-X and C-D bonds are also optimized. For example, for deuterated chloroethane (CH3CD2Cl), the ethyl radical (CH3CD2•) and the chlorine radical (Cl•), as well as the chloroethyl radical (•CH2CD2Cl) and a deuterium radical (D•), would be optimized. c. The electronic energies of the optimized parent molecule and the resulting radical fragments are calculated. d. Zero-point vibrational energy (ZPVE) corrections are calculated for all species. e. The bond dissociation energy at 0 K is calculated using the following formula: BDE = [E(radical 1) + ZPVE(radical 1)] + [E(radical 2) + ZPVE(radical 2)] - [E(parent molecule) + ZPVE(parent molecule)]

  • Analysis: The calculated BDEs for the C-X and C-D bonds across the three deuterated haloethanes are compared to determine their relative stabilities.

Logical Relationship of Factors Affecting Stability

The following diagram illustrates the key factors influencing the comparative stability of the deuterated haloethanes.

G cluster_factors Primary Stability Factors cluster_bonds Specific Bonds Bond Strength Bond Strength C-X Bond C-X Bond Bond Strength->C-X Bond Kinetic Isotope Effect Kinetic Isotope Effect C-D Bond C-D Bond Kinetic Isotope Effect->C-D Bond Deuterated Chloroethane Deuterated Chloroethane C-X Bond->Deuterated Chloroethane Deuterated Bromoethane Deuterated Bromoethane C-X Bond->Deuterated Bromoethane Deuterated Iodoethane Deuterated Iodoethane C-X Bond->Deuterated Iodoethane C-D Bond->Deuterated Chloroethane C-D Bond->Deuterated Bromoethane C-D Bond->Deuterated Iodoethane

Caption: Factors influencing the stability of deuterated haloethanes.

References

Safety Operating Guide

Proper Disposal of Iodoethane-2,2,2-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Iodoethane-2,2,2-d3 is paramount for ensuring laboratory safety and environmental protection. As a deuterated halogenated hydrocarbon, this compound requires specific handling procedures to mitigate risks associated with its chemical properties. This guide provides detailed protocols for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.

This compound is classified as a combustible liquid, is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation. It is also suspected of causing genetic defects.[1][2]

Quantitative Safety Data

For quick reference, the key quantitative safety and physical properties of this compound are summarized in the table below.

PropertyValue
Flash Point72.00 °C (161.6 °F) - closed cup[1]
Density1.987 g/mL at 25 °C[1]
Boiling Point69-73 °C[1]
Melting Point-108 °C[1]
Refractive Indexn20/D 1.509[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the guidelines for halogenated organic waste. The primary disposal method for this category of chemical waste is incineration by a licensed hazardous waste management facility.

Step 1: Segregation of Waste

It is critical to segregate this compound waste from non-halogenated organic waste streams.[3][4][5] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[5] Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent materials), in a dedicated and clearly labeled waste container.

Step 2: Waste Container Selection and Labeling

Use a chemically compatible and leak-proof container with a secure screw-top cap for waste collection.[5][6] The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[2][3] The label should also explicitly list "this compound" and any other chemical constituents present in the waste, along with their approximate concentrations. Do not use chemical formulas or abbreviations.[3][7]

Step 3: Waste Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[2][5] Ensure the container is kept closed at all times, except when adding waste.[3][6]

Step 4: Spill Management

In the event of a spill, immediately evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material, such as vermiculite or sand.[2] Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material and any contaminated debris into a designated hazardous waste container.[2] Clean the spill area thoroughly.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard laboratory drains or as regular solid waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A This compound Waste Generated B Is the waste mixed with non-halogenated solvents? A->B C Segregate into Halogenated Waste Stream B->C No H Consult EHS for guidance on mixed waste disposal B->H Yes D Collect in a labeled, sealed container C->D E Store in designated Satellite Accumulation Area D->E F Contact EHS for pickup and disposal E->F G Proper Disposal via Incineration F->G

References

Comprehensive Safety and Handling Guide for Iodoethane-2,2,2-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Iodoethane-2,2,2-d3 in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

I. Essential Information and Hazards

This compound (CAS No. 7439-87-4), also known as Ethyl-2,2,2-d3 iodide, is a deuterated analog of iodoethane. It is a colorless to yellow liquid that is sensitive to light, moisture, and air. Due to its chemical properties, it presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Classifications:

  • Flammable Liquid: Poses a fire hazard.

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula CD₃CH₂I
Molecular Weight 158.98 g/mol
CAS Number 7439-87-4
Boiling Point 69-73 °C[1]
Melting Point -108 °C[1]
Density 1.987 g/mL at 25 °C[1]
Flash Point 72 °C (closed cup)[1]
Refractive Index n20/D 1.509[1]
Storage Temperature 2-8°C[1][2]

III. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various body parts.

Body PartRecommended PPE
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if there is a risk of inhalation.
Hands Chemical-resistant gloves (e.g., Viton®, butyl rubber, or laminate). Double gloving is recommended. Always inspect gloves for integrity before use.
Eyes/Face Chemical splash goggles and a face shield are mandatory to protect against splashes.
Body A flame-resistant lab coat, worn over clothing that covers the entire body. An apron made of a chemically resistant material should be worn over the lab coat.
Feet Closed-toe, chemical-resistant shoes are required.

IV. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to the completion of the experimental work.

1. Preparation:

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for the specific this compound product being used.
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
  • Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

2. Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.
  • Dispensing: Use a calibrated pipette or syringe to transfer the required amount of the liquid. Avoid pouring directly from the storage bottle to minimize the risk of spills and vapor release.
  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential sources of ignition (e.g., hot plates with exposed elements, static discharge) are eliminated.
  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions or releases.

3. Post-Experiment:

  • Decontamination: Carefully clean any non-disposable equipment that has come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone) within the chemical fume hood.
  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
  • Hand Washing: Wash hands thoroughly with soap and water after completing the work.

V. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Liquid Waste: All liquid waste containing this compound, including reaction residues and cleaning solvents, must be collected in a designated, labeled, and sealed container for halogenated organic waste.
  • Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and absorbent materials from spills, must be collected in a separate, clearly labeled container for solid hazardous waste.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).
  • Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Final Disposal:

  • Arrangement: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

VI. Workflow Visualization

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Experiment cluster_disposal 4. Disposal prep1 Consult SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Segregate Waste post1->post2 post3 Doff PPE post2->post3 disp1 Label Waste Containers post2->disp1 post4 Wash Hands post3->post4 disp2 Store in Satellite Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodoethane-2,2,2-d3
Reactant of Route 2
Iodoethane-2,2,2-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.